Product packaging for Tropisetron(Cat. No.:CAS No. 89565-68-4)

Tropisetron

Numéro de catalogue: B1223216
Numéro CAS: 89565-68-4
Poids moléculaire: 284.35 g/mol
Clé InChI: ZNRGQMMCGHDTEI-FUNVUKJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O2 B1223216 Tropisetron CAS No. 89565-68-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRGQMMCGHDTEI-FUNVUKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044137
Record name Tropisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-68-4
Record name Tropisetron [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089565684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropisetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tropisetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I819NIK1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Description

Historical Context and Evolution in Scientific Inquiry

Tropisetron, a selective serotonin (B10506) 5-HT3 receptor antagonist, was patented in 1982 and approved for medical use in 1992. tandfonline.com Its development was initially spearheaded by pharmaceutical companies, including Novartis, primarily to manage nausea and vomiting induced by chemotherapy and radiotherapy. amegroups.org Early clinical trials focused on establishing its efficacy and safety in this context, comparing it with existing antiemetic therapies. sci-hub.senih.gov

The evolution of scientific inquiry into this compound has seen a significant shift from its exclusive role as an antiemetic. Researchers discovered its dual activity as a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). tandfonline.com This finding opened new avenues of investigation, as the α7 nAChR is implicated in various physiological and pathological processes, including inflammation, cognition, and neuronal survival. nih.govnih.gov Consequently, the research trajectory of this compound has broadened to explore its potential in neurodegenerative diseases, psychiatric disorders, and inflammatory conditions. nih.govnih.govnih.gov

Scope and Significance of this compound Research

The primary and most well-established area of this compound research is in the management of emesis. It competitively blocks serotonin from binding to 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain, thereby inhibiting the vomiting reflex. nih.govnih.gov Its efficacy in preventing both acute and, to a lesser extent, delayed chemotherapy-induced nausea and vomiting (CINV) has been demonstrated in numerous clinical trials. amegroups.orgunibe.ch Research has also confirmed its utility in the prevention and treatment of postoperative nausea and vomiting (PONV). nih.govnih.govresearchgate.net

The significance of this compound research extends beyond its antiemetic effects. Its interaction with the α7 nAChR has made it a valuable tool for studying the role of this receptor in various disease models. This dual pharmacology is a key area of interest, with studies investigating how the interplay between 5-HT3 receptor antagonism and α7 nAChR agonism contributes to its observed effects. tandfonline.comnih.gov

Table 1: Efficacy of this compound in Controlling Chemotherapy-Induced Nausea and Vomiting (CINV) This table presents a summary of findings from various studies on the effectiveness of this compound in managing CINV. The control rates represent the percentage of patients experiencing no emesis or nausea.

Chemotherapy Emetogenic PotentialPhaseThis compound Alone (Control Rate)This compound with Dexamethasone (B1670325) (Control Rate)Source
Highly Emetogenic Chemotherapy (HEC)Acute52.0%–90.0% (No emesis)75.0%–97.0% (No emesis) amegroups.org
HECDelayed53.0%–75.0% (No emesis)50.0%–90.0% (No emesis) amegroups.org
HECAcute32%–75.0% (No nausea)35.0%–90.0% (No nausea) amegroups.org
HECDelayed29.0%–83.0% (No nausea)42.0%–88.0% (No nausea) amegroups.org
Moderately Emetogenic Chemotherapy (MEC)Acute28.3% (No emesis)41.7%–58.8% (No emesis) amegroups.cn

Table 2: Efficacy of this compound in Postoperative Nausea and Vomiting (PONV) This table summarizes the results of a meta-analysis comparing prophylactic this compound to a control group in patients undergoing general anesthesia.

OutcomeRelative Risk (RR) (95% CI)FindingSource
Post-Operative Nausea (PON)0.718 (0.652–0.790)Significantly lower incidence with this compound mdpi.com
Post-Operative Vomiting (POV)0.587 (0.455–0.757)Significantly lower incidence with this compound mdpi.com
Post-Operative Nausea and Vomiting (PONV)0.655 (0.532–0.806)Significantly lower incidence with this compound mdpi.com
Complete Response (CR)1.517 (1.222–1.885)Higher incidence of complete response with this compound mdpi.com

Current Research Landscape and Emerging Areas

The current research landscape for this compound is characterized by a focus on its potential therapeutic applications beyond emesis, largely driven by its activity at the α7 nAChR.

Neurodegenerative Disorders: A significant area of emerging research is the investigation of this compound in Alzheimer's disease. Preclinical studies have shown that this compound can bind to the amyloid precursor protein (APP) and modulate its processing, leading to an increase in the neuroprotective soluble APPα (sAPPα) and a decrease in the neurotoxic amyloid-beta (Aβ) peptide. tandfonline.comnih.gov In animal models of Alzheimer's, this compound has been shown to improve spatial and working memory. tandfonline.comnih.gov

Epilepsy: Recent studies have explored the anti-epileptic potential of this compound. In a rat model of temporal lobe epilepsy, this compound administration significantly reduced the frequency of spontaneous recurrent seizures and improved cognitive function. nih.govsemanticscholar.org These effects are thought to be mediated through the activation of α7nAChRs, leading to a reduction in glutamate (B1630785) levels and neuroinflammation in the hippocampus. nih.gov

Anti-inflammatory and Antioxidant Effects: There is a growing body of evidence for the anti-inflammatory and antioxidant properties of this compound. In experimental models of colitis, this compound has been shown to reduce macroscopic and microscopic damage, decrease the infiltration of neutrophils, and lower the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.gov Furthermore, studies have demonstrated its ability to attenuate oxidative stress by reducing lipid peroxidation and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). umsu.ac.irnih.govresearchgate.net

Table 3: Receptor Binding Affinities of this compound This table displays the binding affinity (Ki) of this compound for its primary receptor targets. A lower Ki value indicates a higher binding affinity.

ReceptorBinding Affinity (Ki)Source
5-HT3 Receptor~3 nM nih.gov
α7 Nicotinic Acetylcholine Receptor (α7 nAChR)~470 nM nih.gov

Table 4: Selected Preclinical Research Findings for this compound in Emerging Areas This table highlights key quantitative findings from preclinical studies investigating the effects of this compound in models of Alzheimer's disease, epilepsy, and inflammation.

Research AreaModelKey FindingSource
Alzheimer's DiseasePrimary hippocampal neuronal cultures1µM of this compound significantly increased sAPPα and decreased Aβ1-42 levels. nih.gov
EpilepsyPilocarpine-induced epileptic rats3-week treatment with this compound notably reduced the frequency of spontaneous recurrent seizures. nih.gov
Inflammation (Colitis)Acetic acid-induced colitis in ratsThis compound treatment significantly reduced colonic levels of inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov
Oxidative Stress (Hepatotoxicity)Acetaminophen-induced liver injury in micePretreatment with this compound (3 mg/kg) significantly alleviated acetaminophen-induced depletion of glutathione (GSH) and superoxide dismutase (SOD). nih.gov

Molecular Mechanisms and Receptor Pharmacology of Tropisetron

Serotonin (B10506) 5-HT3 Receptor Antagonism

Tropisetron's primary and most well-established mechanism of action is its antagonism of the 5-HT3 receptor, a ligand-gated ion channel. drugbank.com This interaction is crucial for its antiemetic effects.

Competitive Binding Dynamics and Receptor Occupancy

This compound exhibits high affinity for the 5-HT3 receptor, binding in a selective and competitive manner. nih.gov This means it directly competes with serotonin (5-HT) for the same binding sites on the receptor. Research has shown that this compound binds with a high affinity, with reported Ki values of approximately 3 nM and 5.3 nM. nih.govmedchemexpress.com This high affinity allows it to effectively displace serotonin and block its effects. The binding of this compound to the 5-HT3 receptor is reversible. Studies have indicated that the basic tropane (B1204802) moiety of this compound interacts with key amino acid residues within an aromatic cavity of the receptor's binding site. acs.org

The degree of receptor occupancy by this compound correlates with its clinical efficacy. It has been estimated that a certain plasma concentration of this compound is needed to achieve ≥ 90% inhibition of 5-HT3 receptors. wjgnet.com However, there are significant interindividual differences in the level of 5-HT3 receptor occupancy achieved with standard doses, which can range from 0.6% to 64.0% after oral administration. researchgate.net On average, this compound has been found to occupy about 78% of 5-HT3 receptors. pharmgkb.org

Table 1: this compound Binding Affinities for 5-HT3 Receptor

Parameter Value Reference
Ki ~3 nM nih.govresearchgate.net
Ki 5.3 nM medchemexpress.com

Peripheral and Central Receptor Interactions in the Gastrointestinal Tract and Chemoreceptor Trigger Zone

This compound exerts its antiemetic effects by interacting with 5-HT3 receptors in both the peripheral and central nervous systems. cancer.gov Peripherally, it acts on 5-HT3 receptors located on the terminals of the vagus nerve in the gastrointestinal (GI) tract. drugbank.comnih.gov When certain stimuli, such as chemotherapeutic agents, cause the release of serotonin from enterochromaffin cells in the gut, this serotonin activates vagal afferent nerves via 5-HT3 receptors, initiating the vomiting reflex. amegroups.cnamegroups.org this compound competitively blocks these peripheral receptors, thereby preventing the initiation of this reflex. drugbank.comnih.gov

Centrally, this compound targets 5-HT3 receptors in the chemoreceptor trigger zone (CTZ), located in the area postrema of the brainstem. wjgnet.comcancer.gov The area postrema has the highest density of 5-HT3 receptor sites, supporting a central mechanism of action. wjgnet.com By blocking these central receptors, this compound further suppresses the signaling pathways that lead to nausea and vomiting. amegroups.orgwikipedia.org

Downstream Signaling Pathways Modulated by 5-HT3 Receptor Blockade

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. By blocking this channel, this compound prevents this depolarization and the subsequent transmission of emetic signals. Beyond this primary effect, the blockade of 5-HT3 receptors has been shown to modulate other signaling pathways. For instance, this compound has been found to inhibit the calcineurin/NFAT (nuclear factor of activated T cells) signaling pathway, which is involved in T-cell activation and IL-2 gene transcription. researchgate.net Additionally, some studies suggest that 5-HT3 receptor antagonists can influence the p38 MAPK and NF-κB signaling pathways, which are involved in inflammatory responses. frontiersin.orgresearchgate.net

Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Partial Agonism

In addition to its well-known 5-HT3 antagonism, this compound also functions as a partial agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR). tandfonline.comresearchgate.net This interaction is key to its potential role in anti-inflammatory processes and cognitive function.

Agonistic Properties and Receptor Binding Affinity

This compound is a potent and selective partial agonist for the α7 nAChR. sci-hub.senih.gov It demonstrates a high affinity for this receptor subtype, with reported Ki values of approximately 6.9 nM and 470 nM. nih.govnih.govcpn.or.kr Its selectivity is notable, as it has a much lower affinity for other nicotinic receptor subtypes like α4β2 and the muscle-type α1β1γδ nAChR. nih.govsci-hub.se As a partial agonist, this compound activates the α7 nAChR, but to a lesser degree than a full agonist like acetylcholine. Electrophysiological studies have confirmed this partial agonist activity, with an EC50 of approximately 2.4 μM at α7 nAChRs. nih.gov

Table 2: this compound Binding and Agonist Activity at α7 nAChR

Parameter Value Reference
Ki ~470 nM nih.gov
Ki 6.9 nM nih.govcpn.or.kr
EC50 (Partial Agonist) ~2.4 μM nih.gov

Role in Cholinergic Anti-Inflammatory Pathway

The activation of α7 nAChRs by agonists like this compound is a key component of the "cholinergic anti-inflammatory pathway". frontiersin.orgqeios.com This pathway is a physiological mechanism that regulates the inflammatory response. Activation of α7 nAChRs on immune cells, such as macrophages and monocytes, can suppress the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.orgnih.gov Studies have shown that this compound can attenuate the release of these inflammatory cytokines, an effect that is abolished by a selective α7 nAChR antagonist. nih.gov This anti-inflammatory action is mediated, at least in part, through the inhibition of inflammatory signaling pathways like the p38 MAPK-CREB pathway. nih.gov This property makes this compound a subject of research for conditions with an inflammatory component. tandfonline.comfrontiersin.org

Interactions with Amyloid Precursor Protein (APP)

Recent studies have identified a direct interaction between this compound and the ectodomain of the amyloid precursor protein (APP). nih.govnih.gov This binding occurs with a sub-micromolar affinity, highlighting a significant, non-5-HT3 receptor-mediated action. tandfonline.comtandfonline.com The interaction is of particular interest in the context of Alzheimer's disease, where the processing of APP is a key pathological event.

In experimental models, this compound has been shown to modulate the processing of APP. Specifically, it promotes an increase in the ratio of soluble APPα (sAPPα) to the amyloid-beta 42 (Aβ42) peptide. nih.govsci-hub.se The sAPPα fragment is considered neuroprotective, while Aβ peptides, particularly Aβ42, are central to the formation of amyloid plaques characteristic of Alzheimer's disease. This modulation of the sAPPα/Aβ ratio has been observed in various experimental settings, including APP-expressing cells, primary neuronal cultures, and in vivo mouse models of Alzheimer's disease. nih.govtandfonline.com

The ability of this compound to directly bind to APP and influence its processing suggests a multi-faceted mechanism of action that could be relevant to neurodegenerative conditions. nih.govtandfonline.com This interaction, combined with its known effects on nicotinic and serotonin receptors, positions this compound as a compound with multiple targets within the pathophysiology of Alzheimer's disease. tandfonline.comtandfonline.com

Other Potential Receptor Interactions and Modulatory Effects

Beyond its primary targets, this compound engages with several other receptors and signaling pathways, contributing to its diverse pharmacological profile.

Potentiation of α1 Glycine (B1666218) Receptor

This compound acts as a bidirectional modulator of the glycine receptor (GlyR), a key inhibitory receptor in the central nervous system. nih.govresearchgate.net Notably, it exhibits a potent potentiating effect on homomeric α1 glycine receptors at remarkably low, femtomolar concentrations. nih.gov This potentiation occurs only when this compound is co-applied with the agonist glycine. nih.gov

In contrast to its potentiating effects at low concentrations, this compound can inhibit glycine-induced currents at higher, micromolar concentrations. nih.govfrontiersin.org The molecular determinants for these opposing actions appear to be distinct. nih.gov Studies involving site-directed mutagenesis have identified specific amino acid residues, such as N102 in the α1 subunit, as crucial for the inhibitory action of this compound, but not for its potentiation. nih.gov This suggests that this compound binds to different sites or in different orientations to produce its potentiating and inhibitory effects on the α1 glycine receptor. nih.govresearchgate.net The subunit composition of the GlyR also influences the effect of this compound; for instance, it has been shown to inhibit homomeric α2 and α3 GlyRs. frontiersin.orguzh.chmdpi.com

Receptor SubunitThis compound EffectConcentration RangeReference
α1 GlyR (homomeric) PotentiationFemtomolar nih.gov
α1 GlyR (homomeric) InhibitionMicromolar nih.govfrontiersin.org
α2 GlyR (homomeric) InhibitionNot specified frontiersin.orguzh.ch
α3 GlyR (homomeric) InhibitionMicromolar frontiersin.org

Involvement in Calcineurin/Nuclear Factor of Activated T-cell (NFAT) Pathway Modulation

This compound has been shown to inhibit the calcineurin/nuclear factor of activated T-cell (NFAT) signaling pathway. nih.govresearchgate.netmedchemexpress.com This pathway is crucial for various cellular processes, including immune responses and cellular hypertrophy. In H9c2 myocardial cells, this compound was found to prevent high glucose-induced cardiomyocyte hypertrophy by blocking the calcineurin/NFAT pathway. nih.gov Specifically, it prevented the overexpression of calcineurin and the nuclear translocation of NFATc4, a key step in the activation of this pathway. nih.gov

This inhibitory effect on the calcineurin/NFAT pathway is not limited to cardiac cells. Studies have also demonstrated that this compound can inhibit the proliferation of T-cells and the production of interleukin-2 (B1167480) (IL-2) by blocking this same pathway. researchgate.netmedchemexpress.com This suggests a broader immunomodulatory and anti-inflammatory role for this compound mediated through the inhibition of calcineurin/NFAT signaling. researchgate.netfrontiersin.org

Toll-like Receptor (TLR) 2 and TLR4 Signaling Modulation

This compound has been identified as a modulator of Toll-like receptor (TLR) 2 and TLR4 signaling pathways. nih.govresearchgate.net In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), this compound was observed to up-regulate the gene transcription of TLR2 and TLR4. nih.gov This modulation is part of a complex immunomodulatory effect, as TLRs are key players in the innate immune response. nih.govnih.gov

Despite increasing the transcription of TLR2 and TLR4, this compound was found to suppress the secretion of pro-inflammatory cytokines like IL-1β, IL-17, and TNF-α. nih.gov This suggests a balancing act in its immune modulation, potentially restraining the downstream inflammatory consequences of TLR activation. nih.govresearchgate.netaeurologia.comresearchgate.netnih.gov The engagement of TLR2 and TLR4 signaling cascades represents another dimension of this compound's immunomodulatory actions. nih.gov

Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

The Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another signaling cascade influenced by this compound. nih.govresearchgate.net In LPS-stimulated PBMCs, this compound treatment led to an up-regulation of JAK2 (a member of the JAK family) and STAT3 gene expression. nih.gov The JAK/STAT pathway is critical for cytokine signaling and immune cell function.

Similar to its effects on TLR signaling, the modulation of the JAK/STAT pathway by this compound appears to contribute to a balanced immune response. While it increases the transcription of key components of the pathway, it also significantly promotes the expression and secretion of the anti-inflammatory cytokine IL-10. nih.gov In other models, such as cyclophosphamide-induced hemorrhagic cystitis, this compound has been shown to ameliorate injury by restraining the JAK1/STAT3 signaling pathway, highlighting a context-dependent modulation. aeurologia.comresearchgate.netnih.gov

Signaling PathwayEffect of this compoundCell/Tissue ModelReference
Calcineurin/NFAT InhibitionH9c2 myocardial cells, T-cells nih.govresearchgate.netmedchemexpress.com
TLR2/TLR4 Upregulation of gene expressionLPS-stimulated PBMCs nih.gov
JAK1/STAT3 Upregulation of gene expression/Restraining of pathwayLPS-stimulated PBMCs/Rat bladder tissue nih.govaeurologia.comresearchgate.netnih.gov

p38 Mitogen-Activated Protein Kinase (MAPK)/Hemeoxygenase-1 (HO-1) Pathway Modulation

This compound has been shown to exert protective effects in various models of tissue injury through its modulation of the p38 MAPK/HO-1 pathway. nih.govnih.gov The p38 MAPK pathway is a critical signaling cascade that responds to stressful stimuli and regulates inflammation and apoptosis. Hemeoxygenase-1 (HO-1) is an enzyme with potent anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govphysiology.org

Research in a rodent model of trauma-hemorrhagic shock demonstrated that this compound administration significantly increased the expression of both p38 MAPK and HO-1 in hepatic tissue. nih.govnih.gov This upregulation was associated with a reduction in liver injury markers, such as plasma aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) levels, and decreased hepatic myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. nih.gov

The crucial role of the p38 MAPK/HO-1 pathway in this compound's protective effects was further confirmed by experiments using specific inhibitors. nih.govnih.gov Co-administration of a p38 MAPK inhibitor (SB-203580) or an HO-1 antagonist (chromium-mesoporphyrin) with this compound abolished its beneficial effects, indicating that this compound's salutary actions are mediated through p38 MAPK-dependent HO-1 expression. nih.govnih.gov The activation of p38 MAPK by this compound leads to the induction of HO-1, which in turn helps to mitigate the inflammatory response and protect against tissue damage. nih.govphysiology.org

Table 1: Research Findings on this compound and p38 MAPK/HO-1 Pathway Modulation

Model System Key Findings Implication Reference
Rodent model of trauma-hemorrhagic shockThis compound increased hepatic p38 MAPK and HO-1 expression.This compound's protective effects on the liver are mediated through the p38 MAPK/HO-1 pathway. nih.govnih.gov
Rodent model of trauma-hemorrhagic shockInhibition of p38 MAPK or HO-1 abolished this compound-induced protection.Confirms the critical role of the p38 MAPK-dependent HO-1 pathway in this compound's mechanism of action. nih.govnih.gov
Rodent model of trauma-hemorrhagic shockThis compound reduced markers of liver injury (AST, ALT) and inflammation (MPO).This compound alleviates organ damage by modulating inflammatory responses. nih.gov

Insulin (B600854) and Wnt/β-catenin Signaling Pathway Modulation

Recent studies have uncovered a novel role for this compound in modulating metabolic pathways, specifically the insulin and Wnt/β-catenin signaling cascades. nih.govrsc.org This has significant implications for conditions such as type 2 diabetes mellitus, where these pathways are often dysregulated. nih.govresearchgate.net

In a rat model of type 2 diabetes, this compound treatment was found to correct alterations in the insulin signaling cascade. nih.govrsc.org Specifically, it increased the phosphorylation of insulin receptor substrate 1 (pIRS1) and protein kinase B (p-Akt), leading to enhanced glucose transporter 4 (GLUT4) expression in skeletal muscle. nih.gov This resulted in improved glucose homeostasis, as evidenced by decreased serum levels of glucose and fructosamine, and a reduction in the homeostasis model assessment of insulin resistance (HOMA-IR). nih.govrsc.org Concurrently, this compound treatment led to an increase in insulin levels and the homeostasis model assessment of β-cell function (HOMA-β). nih.gov

The Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and inflammation, is also modulated by this compound. nih.govresearchgate.netpainphysicianjournal.com In the diabetic rat model, elevated levels of β-catenin were observed, indicating activation of the Wnt pathway. nih.gov this compound treatment effectively inhibited this activation, leading to a decrease in β-catenin content in both skeletal muscle and the hippocampus. nih.gov This inhibition of the Wnt/β-catenin pathway may contribute to the anti-inflammatory effects of this compound, as it was associated with a reduction in the inflammatory marker p-NF-κB. nih.gov

Table 2: Research Findings on this compound and Insulin/Wnt/β-catenin Pathway Modulation

Model System Key Findings Implication Reference
Rat model of type 2 diabetesThis compound corrected the insulin signaling cascade (increased pIRS1, p-Akt, GLUT4).This compound improves insulin sensitivity and glucose uptake. nih.govrsc.org
Rat model of type 2 diabetesThis compound decreased serum glucose, fructosamine, and HOMA-IR.This compound has potential anti-diabetic effects. nih.govrsc.org
Rat model of type 2 diabetesThis compound increased serum insulin and HOMA-β.This compound may improve pancreatic β-cell function. nih.gov
Rat model of type 2 diabetesThis compound inhibited β-catenin and p-NF-κB in skeletal muscle and hippocampus.This compound exerts anti-inflammatory effects by modulating the Wnt/β-catenin pathway. nih.gov

Preclinical Investigations of Tropisetron S Therapeutic Potential

Neurobiological and Neurological Applications

Tropisetron, a compound primarily known as a 5-HT3 receptor antagonist for controlling chemotherapy-induced nausea, has garnered significant attention for its potential therapeutic applications in neurobiological and neurological disorders. nih.govnih.gov This interest stems from its additional activity as a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key player in cognitive processes and neuronal health. nih.govnih.gov Preclinical research has explored its efficacy in models of both Alzheimer's disease and schizophrenia.

Alzheimer's Disease Models

The potential of this compound in Alzheimer's disease (AD) is linked to its dual action on both the serotonergic and cholinergic systems, which are implicated in the disease's pathology. researchgate.netresearchgate.net Studies in animal models of AD have investigated its effects on core features of the disease, including cognitive decline, amyloid-β plaque formation, and neuroinflammation.

Preclinical studies have demonstrated that this compound can ameliorate memory and cognitive deficits in animal models of Alzheimer's disease. nih.govnih.gov In J20 mice, an animal model for AD, this compound treatment improved both spatial and working memory. nih.gov These improvements were observed in both the pre-plaque and late-plaque stages of the disease, suggesting potential for both early and later intervention. nih.gov Notably, direct comparisons with existing AD therapies like memantine (B1676192) and donepezil (B133215) in these models indicated that this compound led to greater improvements in memory. nih.govtandfonline.comtandfonline.com Research also indicates that this compound enhances cognitive performance in both young and aged animals, further supporting its potential as a cognitive enhancer. nih.gov

Table 1: Effects of this compound on Memory in Preclinical AD Models

Animal Model Key Findings Citations
J20 Mice (AD Model) Improved spatial and working memory in both pre-plaque and late-plaque phases. nih.gov
J20 Mice (AD Model) Showed greater memory improvements compared to memantine and donepezil. nih.govtandfonline.comtandfonline.com
Young and Aged Rats Improved performance in novel object recognition tasks. nih.gov

A central aspect of Alzheimer's pathology is the accumulation of amyloid-β (Aβ) plaques and associated neuroinflammation. researchgate.nettandfonline.com Preclinical evidence suggests that this compound can modulate these processes. tandfonline.comnih.gov In a rat model of AD, this compound was found to attenuate the inflammatory responses induced by Aβ. researchgate.netnih.gov Specifically, it significantly reduced the levels of inflammatory markers such as TNF-α, COX-2, iNOS, and NF-κB in the hippocampus following Aβ administration. nih.gov

Furthermore, this compound has been shown to influence the processing of amyloid precursor protein (APP), the precursor to Aβ. nih.gov Studies have found that this compound can increase the ratio of the soluble, non-toxic form of APP (sAPPα) to the toxic Aβ42 peptide. nih.govtandfonline.com This shift in APP processing is considered beneficial in mitigating the AD phenotype. tandfonline.com The anti-inflammatory properties of this compound are thought to be mediated through both its 5-HT3 receptor antagonism and its interaction with α7 nAChRs. researchgate.nettandfonline.com

Table 2: this compound's Impact on Aβ and Inflammation in AD Models

Parameter Model/Study Type Effect of this compound Citations
Inflammatory Markers (TNF-α, COX-2, iNOS, NF-κB) Rat model with Aβ injection Significant reduction in elevated levels. nih.gov
sAPPα/Aβ Ratio J20 mice (AD model) Improved ratio, suggesting beneficial APP processing. nih.govtandfonline.com

This compound exhibits neuroprotective effects through multiple mechanisms. Its ability to protect against Aβ-induced neurotoxicity is a key finding. tandfonline.comnih.gov This protection appears to involve both 5-HT3 receptor-dependent and independent pathways. researchgate.nettandfonline.com One proposed mechanism involves the upregulation of the Nrf2/HO-1 pathway, which plays a role in antioxidant defense. researchgate.net

Additionally, this compound has been shown to protect against glutamate-induced excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative disorders. nih.gov In studies with retinal ganglion cells, this compound pretreatment significantly increased cell survival in the face of glutamate-induced damage. nih.gov This neuroprotective effect was mediated by the activation of α7 nAChRs and was associated with a decrease in the excitotoxicity-related protein p38 MAPK and the internalization of NMDA receptors. nih.gov In a streptozotocin-induced animal model of Alzheimer's, this compound demonstrated neuroprotection by reducing oxidative damage and restoring antioxidant enzyme levels. researchgate.net

Table 3: Neuroprotective Actions of this compound

Protective Effect Mechanism of Action Model System Citations
Against Aβ-induced neurotoxicity 5-HT3 receptor-dependent and independent pathways In vivo rat models researchgate.nettandfonline.comnih.gov
Against glutamate-induced excitotoxicity α7 nAChR activation, decreased p38 MAPK, NMDA receptor internalization Isolated retinal ganglion cells nih.gov
Impact on Amyloid-β Deposition and Inflammation

Schizophrenia Models

In the context of schizophrenia, research on this compound has primarily focused on its potential to alleviate cognitive deficits, particularly those related to sensory gating. nih.govresearchgate.net These deficits are a core feature of the disorder and are linked to dysfunction in the α7 nAChR system. nih.govdovepress.com

A common finding in individuals with schizophrenia is a deficit in auditory sensory gating, as measured by the P50 event-related potential. dovepress.compsychiatryonline.org This deficit reflects an inability to filter out irrelevant auditory stimuli. dovepress.com Preclinical and clinical studies have shown that this compound can significantly improve these P50 gating deficits. nih.govescholarship.orgnih.gov

Table 4: this compound and P50 Auditory Sensory Gating in Schizophrenia

Study Population Key Finding Citations
Non-smoking patients with schizophrenia Significantly improved auditory sensory gating P50 deficits. nih.gov
Patients with chronic schizophrenia Improved P50 inhibition deficits after a single dose. nih.gov
Effects on Cognitive Impairment and Negative Symptoms

Preclinical studies have highlighted the potential of this compound to alleviate cognitive deficits, particularly through its action as a partial agonist at α7 nicotinic acetylcholine receptors (α7 nAChRs). nih.govresearchgate.net These receptors are considered important therapeutic targets for various neuropsychiatric disorders. nih.gov

In animal models, this compound has demonstrated significant cognitive-enhancing effects. It improved performance in novel object recognition tasks in both young and aged rats. nih.govresearchgate.net Furthermore, in aged rhesus monkeys, this compound enhanced accuracy in a delayed match-to-sample task, a measure of short-term memory. nih.govresearchgate.net Research in rat models of schizophrenia has shown that this compound can improve learning, memory, and sensory gating deficits. nih.gov Notably, these cognitive improvements were maintained even when administered alongside chronic antipsychotic treatments like risperidone (B510) and quetiapine, suggesting its potential as an adjunctive therapy. nih.gov The cognitive benefits of this compound appear to be mediated by its activity at α7 nAChRs, as these effects were blocked by an α7 nAChR antagonist. nih.govresearchgate.net

The mechanism behind these cognitive enhancements may involve this compound's ability to "prime" or sensitize α7-containing nicotinic receptors to low levels of acetylcholine, effectively enhancing cholinergic neurotransmission. nih.govresearchgate.net

Epilepsy Models

Recent preclinical research has explored this compound's potential in treating temporal lobe epilepsy (TLE), one of the most common and often drug-resistant forms of epilepsy. semanticscholar.orgnih.govresearchgate.net

Anti-epileptic Effects

In a rat model of TLE induced by pilocarpine, administration of this compound significantly reduced the frequency of spontaneous recurrent seizures. semanticscholar.orgnih.govnih.gov This anti-epileptic effect is believed to be mediated through the activation of α7nAChRs, as the therapeutic benefits were counteracted by the administration of a specific α7nAChR antagonist, α-bungarotoxin. semanticscholar.orgnih.gov Beyond seizure reduction, this compound also improved cognitive function, which is often impaired in TLE. semanticscholar.orgnih.govnih.gov

Neuroprotection and Synaptic Remodeling

In the same TLE rat models, this compound demonstrated neuroprotective properties by alleviating hippocampal sclerosis, a common pathological hallmark of TLE. nih.govnih.govresearchgate.net It also suppressed abnormal synaptic remodeling in the hippocampus. semanticscholar.orgnih.govnih.gov Golgi staining of the dentate gyrus in these models revealed that this compound inhibited changes in dendritic spine density associated with epilepsy. semanticscholar.orgresearchgate.net This was accompanied by the regulation of synapse-associated proteins such as F-actin and cofilin-1, which are crucial for maintaining synaptic plasticity and stability. semanticscholar.orgresearchgate.net These findings suggest that this compound helps to preserve the structural integrity of neural circuits that are often disrupted in epilepsy. semanticscholar.org

Modulation of Glutamate (B1630785) and Acetylcholine Levels

A key mechanism underlying this compound's anti-epileptic action appears to be its ability to rebalance (B12800153) neurotransmitter systems in the hippocampus. semanticscholar.orgnih.govresearchgate.net In epileptic rats, an imbalance is often observed with elevated levels of the excitatory neurotransmitter glutamate and decreased levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). semanticscholar.org this compound treatment was found to significantly decrease the elevated glutamate levels without affecting GABA levels. semanticscholar.orgnih.govnih.gov This effect on glutamate is likely linked to the activation of α7nAChRs. semanticscholar.org

Furthermore, this compound enhanced cholinergic transmission by increasing the levels of acetylcholine (ACh) and the expression of α7nAChRs in the hippocampus of TLE rats. semanticscholar.orgnih.govnih.gov Improved cholinergic function is a known mechanism of several conventional anti-epileptic drugs. semanticscholar.org

Table 1: Summary of this compound's Effects in a Rat Model of Temporal Lobe Epilepsy

Effect Category Specific Finding Proposed Mechanism Reference(s)
Anti-epileptic Reduced frequency of spontaneous recurrent seizures. Activation of α7 nicotinic acetylcholine receptors (α7nAChRs). semanticscholar.org, nih.gov, nih.gov
Neuroprotection Alleviated hippocampal sclerosis. Activation of α7nAChRs, anti-inflammatory properties. semanticscholar.org, nih.gov, nih.gov
Synaptic Remodeling Inhibited changes in dendritic spine density and regulated synapse-associated proteins (F-actin, cofilin-1). Suppression of abnormal synaptic plasticity. semanticscholar.org, researchgate.net
Neurotransmitter Modulation Decreased elevated hippocampal glutamate levels. Activation of α7nAChRs. semanticscholar.org, nih.gov, nih.gov
Neurotransmitter Modulation Increased hippocampal acetylcholine levels and α7nAChR expression. Enhancement of cholinergic transmission. semanticscholar.org, nih.gov, nih.gov

Ischemic Brain Injury Models

This compound has been investigated for its neuroprotective effects following ischemic brain injury. In a rat thromboembolic model of stroke, this compound administration significantly reduced the size of the brain infarction and improved behavioral outcomes. nih.gov This protective effect was associated with a reduction in tissue myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and decreased levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov

Interestingly, the neuroprotective benefits in this stroke model appear to be independent of the 5-HT₃ receptor, as another selective 5-HT₃ receptor antagonist, granisetron (B54018), had no effect, and a 5-HT₃ receptor agonist did not block this compound's effects. nih.gov This suggests that this compound's mechanism in ameliorating ischemic brain damage may be related to its other pharmacological properties, such as its anti-inflammatory actions. nih.govplos.org

Anti-inflammatory and Immunomodulatory Research

A growing body of preclinical evidence demonstrates that this compound possesses significant anti-inflammatory and immunomodulatory properties. researchgate.netfrontiersin.org These effects are observed across various models of inflammation and are mediated through multiple signaling pathways.

In models of neuroinflammation induced by lipopolysaccharide (LPS), a component of bacterial cell walls, this compound has shown a potent ability to suppress the inflammatory response. nih.govfrontiersin.orgbiorxiv.org It significantly reduces the number of activated microglia, which are the primary immune cells of the brain. nih.gov this compound achieves this by down-regulating the gene transcription and protein expression of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the cerebral cortex. nih.gov

Mechanistically, this compound inhibits the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.gov It also appears to modulate the substance P/neurokinin 1 receptor (SP/NK1R) pathway, which is involved in neurogenic inflammation. nih.gov While some of these anti-inflammatory effects are linked to its primary action as a 5-HT₃ receptor antagonist, its role as an α7nAChR agonist is also crucial. nih.govnih.gov Activation of α7nAChRs is known to suppress inflammation through the "cholinergic anti-inflammatory pathway," which can inhibit the release of TNF-α from microglia. nih.govfrontiersin.org

Table 2: Summary of this compound's Anti-inflammatory Effects in Preclinical Models

Model System Key Findings Signaling Pathways Implicated Reference(s)
LPS-induced Neuroinflammation in Mice Reduced microglia activation; Decreased expression of IL-1β, IL-6, TNF-α. Inhibition of NF-κB and SP/NK1R signaling pathways. nih.gov
Thromboembolic Stroke in Rats Diminished tissue MPO activity; Reduced TNF-α levels. Receptor-independent anti-inflammatory action. nih.gov
Rat Neuropathic Pain Model Decreased spinal cord levels of IL-1β, IL-6, TNF-α. Inhibition of p38MAPK-CREB pathway via α7nAChR activation. nih.gov
Rat Experimental Colitis Reduced neutrophil infiltration (MPO activity) and inflammatory cytokines. 5-HT₃ receptor antagonism. nih.gov

Inflammatory Bowel Disease (IBD) Models

This compound, a selective 5-HT3 receptor antagonist, has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD). nih.govresearchgate.net Its anti-inflammatory effects have been observed in various experimental settings, suggesting a multifaceted mechanism of action that extends beyond its primary receptor antagonism.

In rat models of acetic acid-induced colitis, administration of this compound has been shown to decrease both macroscopic and microscopic damage to the colon. nih.govresearchgate.net This includes a reduction in the severity of inflammation, ulceration, and tissue damage. nih.gov Histopathological examinations of colonic tissue from this compound-treated animals revealed a significant decrease in the total colitis index, which encompasses the severity and extent of inflammation as well as crypt damage. nih.gov These findings indicate that this compound can effectively ameliorate the pathological features of colitis. nih.govnih.gov

The protective effects of this compound on colonic morphology are further supported by studies using a trinitrobenzene sulfonic acid (TNBS)-induced colitis model. nih.gov In this model, this compound treatment led to a marked improvement in signs of colitis, including reduced body weight loss and a decreased colonic weight/length ratio. nih.gov Histological analysis confirmed these benefits, showing less transmural inflammation, necrosis, and inflammatory granulomas in the colonic tissue of treated animals. nih.gov

Table 1: Effect of this compound on Colitis Severity in a Rat Model

Parameter Control (Colitis) This compound-Treated
Macroscopic Damage Score High Decreased nih.govresearchgate.net
Microscopic Damage Score High Decreased nih.govresearchgate.net
Colonic Weight/Length Ratio Increased Decreased nih.gov

This table provides a simplified representation of the effects of this compound on various parameters of colitis severity. The actual values can be found in the cited research articles.

A key aspect of this compound's anti-inflammatory action in IBD models is its ability to modulate the production of pro-inflammatory cytokines. researchgate.netresearchgate.net Studies have consistently shown that this compound administration significantly reduces the colonic levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animals with induced colitis. nih.govnih.gov These cytokines are known to play a crucial role in the pathogenesis of IBD by promoting and sustaining the inflammatory response.

Table 2: Modulation of Inflammatory Cytokines by this compound in Experimental Colitis

Cytokine Colitis Model Effect of this compound
IL-1β Acetic Acid, TNBS Decreased nih.govnih.gov
IL-6 Acetic Acid, TNBS Decreased nih.govnih.gov

This table summarizes the observed effects of this compound on key inflammatory cytokines in preclinical models of colitis.

This compound has been shown to effectively reduce neutrophil infiltration into the inflamed intestinal tissue, a hallmark of active IBD. nih.gov This is evidenced by a significant decrease in the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils and used as a quantitative index of their influx. nih.govnih.gov The reduction in MPO activity correlates with the observed attenuation of macroscopic and microscopic tissue damage. nih.gov

In addition to inhibiting neutrophil infiltration, this compound also mitigates oxidative stress in the colon. nih.gov Studies have demonstrated a significant reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage, in the colonic tissues of this compound-treated animals with colitis. nih.gov This antioxidant effect further contributes to the protective properties of this compound in IBD models.

Modulation of Inflammatory Cytokines (IL-1β, IL-6, TNF-α)

Hepatic Injury Models (Trauma-Hemorrhagic Shock)

Preclinical studies have revealed a protective role for this compound in hepatic injury induced by trauma-hemorrhagic shock. brieflands.complos.org In a rodent model of this condition, this compound administration was found to alleviate organ damage. brieflands.com The beneficial effects are associated with a significant reduction in plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver damage. plos.orgresearchgate.net

The mechanism behind this hepatoprotective effect appears to involve the p38 mitogen-activated protein kinase (MAPK)/hemeoxygenase-1 (HO-1) pathway. plos.org this compound treatment was shown to increase the expression of both p38 MAPK and HO-1 in the liver. plos.org The upregulation of HO-1, which has anti-inflammatory and antioxidant properties, is thought to be a crucial step in mediating the protective effects of this compound in this context. researchgate.net Furthermore, this compound administration was associated with a decrease in hepatic neutrophil accumulation and the down-regulation of pro-inflammatory mediators. plos.org

T Cell Activation and Cytokine Production (IL-2)

This compound has been identified as a potent inhibitor of T cell activation, a critical process in many inflammatory and autoimmune diseases. nih.gov Research using human T cells has shown that this compound can inhibit both early and late events in T-cell receptor (TCR)-mediated activation. nih.gov A key finding is that this compound specifically inhibits both the gene transcription and the synthesis of interleukin-2 (B1167480) (IL-2) in stimulated T cells. researchgate.netnih.gov IL-2 is a cytokine that plays a central role in promoting T cell proliferation and differentiation.

The inhibitory effect of this compound on T cell activation appears to be mediated through the calcineurin pathway. nih.gov this compound has been shown to inhibit the DNA binding and transcriptional activity of NFAT (nuclear factor of activated T-cells) and AP-1, transcription factors that are crucial for IL-2 gene expression. nih.gov Interestingly, these immunosuppressive activities of this compound are likely independent of its interaction with serotonin (B10506) receptors, suggesting a novel mechanism of action. nih.gov

General Immunomodulatory Properties

Beyond its effects in specific disease models, this compound exhibits broader immunomodulatory and anti-inflammatory properties. researchgate.netresearchgate.net These properties are thought to be mediated through various mechanisms that are not solely dependent on 5-HT3 receptor antagonism. nih.gov For instance, this compound has been shown to attenuate the release of pro-inflammatory cytokines, such as IL-6, in response to systemic inflammation. tandfonline.com

Studies have also highlighted this compound's ability to modulate the activity of key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov By inhibiting such pathways, this compound can effectively suppress the expression of a wide range of inflammatory genes. nih.gov These general immunomodulatory effects underscore the potential of this compound as a therapeutic agent for a variety of inflammatory conditions. nih.govtandfonline.com

Gastrointestinal Motility and Function

This compound's interaction with the 5-HT3 receptors located on peripheral neurons and within the central nervous system (CNS) is central to its effects on the gastrointestinal (GI) system. medsafe.govt.nzresearchgate.net

The primary and most well-established therapeutic application of this compound is in the prevention of chemotherapy-induced nausea and vomiting (CINV). researchgate.netnih.govresearchgate.net The underlying mechanism involves the blockade of 5-HT3 receptors at two key locations:

Peripheral Mechanism: Chemotherapeutic agents can cause damage to the gastrointestinal mucosa, leading to the release of large amounts of serotonin from enterochromaffin cells. medsafe.govt.nz This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the emetic reflex. smj.org.sa this compound competitively blocks these peripheral 5-HT3 receptors, preventing the initiation of the vomiting signal. medsafe.govt.nz

Central Mechanism: The area postrema in the brainstem, known as the chemoreceptor trigger zone (CTZ), contains a high density of 5-HT3 receptors. Vagal nerve input to the area postrema can also trigger emesis. This compound is believed to exert a direct antagonistic action on these central 5-HT3 receptors, further inhibiting the emetic reflex. medsafe.govt.nz

Preclinical pharmacological profiles show differences among 5-HT3 antagonists in terms of potency and duration of action. nih.gov Research indicates that this compound's antagonism of 5-HT3 binding sites is the probable mechanism for preventing acute nausea and vomiting. researchgate.netresearchgate.net However, the mechanisms underlying its effect on delayed nausea and vomiting are not as well understood and may not be solely mediated by 5-HT3 receptors. researchgate.netresearchgate.net

Similar to its role in CIE, this compound is effective in preventing and treating postoperative nausea and vomiting (PONV). The mechanisms are largely the same, involving the blockade of peripheral and central 5-HT3 receptors. medsafe.govt.nz Surgical trauma can trigger the release of serotonin, activating the emetic reflex. medsafe.govt.nz By antagonizing 5-HT3 receptors, this compound effectively mitigates this response. medsafe.govt.nzsmj.org.sa

Some research suggests that this compound may have additional, low-affinity antagonistic effects on 5-HT4 receptors, which could theoretically contribute to its anti-emetic properties, as some animal models have implicated 5-HT4 receptors in emetic mechanisms. nih.govresearchgate.net Furthermore, this compound exhibits partial agonistic activity at α7-nicotinic receptors, suggesting potential modulatory effects beyond serotonin receptor blockade. nih.gov

Interactive Data Table: this compound's Efficacy in PONV

Study TypePatient PopulationInterventionOutcome
Prevention of PONV researchgate.netWomen undergoing abdominal and gynaecological surgeryThis compound 2 mgReduced frequency of vomiting to 26% from 44% with placebo.
Treatment of established PONV nih.govPatients with PONV post-surgeryThis compound 2 mg and 5 mgControlled emetic episodes more effectively than 0.5 mg in patients with previous PONV.
Comparison in PONV prevention medsafe.govt.nzPatients undergoing abdominal surgeryThis compound 2 mg vs. Ondansetron (B39145) 4 mgSimilar efficacy, with response rates of 70% and 72% respectively.

Role in Chemotherapy-Induced Emesis (CIE) Mechanisms

Metabolic and Endocrine Research

Recent preclinical investigations have expanded the scope of this compound research to include its effects on metabolic and endocrine systems, particularly glucose metabolism.

Preclinical studies in animal models of diabetes have revealed a potential role for this compound in modulating glucose homeostasis and insulin (B600854) secretion. In streptozotocin (B1681764) (STZ)-induced diabetic rats, this compound treatment was shown to improve insulin secretion. nih.gov Further research in a type 2 diabetes rat model indicated that this compound corrected glucose and lipid homeostasis, leading to decreased serum levels of glucose and fructosamine, and increased levels of insulin and serotonin. rsc.org

The proposed mechanisms for these effects include:

Modulation of the insulin signaling cascade. rsc.org

Increased insulin release from pancreatic beta cells. nih.gov

Protection of pancreatic islets from changes induced by type 1 diabetes, potentially through the UCP2/ZnT8 signal pathway and reduction of oxidative stress. nih.gov

A study in a mouse model of glucose-induced obesity found that this compound treatment almost completely blocked the weight gain associated with a high-glucose diet, despite not affecting total caloric intake. nih.govresearchgate.net This effect was linked to a reduction in intestinal motility. nih.govresearchgate.net

Interestingly, this study revealed that this compound's effects were not due to decreased expression of intestinal and hepatic glucose transporters. nih.govresearchgate.net Instead, it appeared to modulate hepatic glucose metabolism. While a high-glucose diet increased the expression of carbohydrate responsive element binding protein and fatty acid synthase, as well as liver triglyceride levels, these remained at control levels in mice treated with this compound. nih.govresearchgate.net Concurrently, there was an increase in the expression of β-hydroxybutyrate dehydrogenase mRNA and plasma levels of ketone bodies, suggesting a shift in hepatic metabolism. nih.gov These findings point towards the 5-HT3 receptor as a potential new target for modulating hepatic glucose metabolism and preventing obesity. nih.gov

Interactive Data Table: Effects of this compound on Metabolic Parameters in Preclinical Models

ModelKey FindingsProposed Mechanism
STZ-induced diabetic rats nih.govImproved insulin secretion.Modulation of UCP2/ZnT8 signal pathway and reduced oxidative stress.
Type 2 diabetes rat model rsc.orgCorrected glucose and lipid homeostasis; increased insulin and serotonin.Modulation of the insulin signaling cascade.
Glucose-induced obese mice nih.govresearchgate.netBlocked weight gain; modulated hepatic glucose metabolism.Reduction of intestinal motility; alteration of hepatic gene expression related to glucose and lipid metabolism.

Glucose Homeostasis and Insulin Secretion

Oncological Research Beyond Emesis Control

Beyond its established use in managing chemotherapy-induced nausea and vomiting, preclinical research has explored the potential of this compound as a direct anti-cancer agent. nih.govnih.gov As a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, its role in modulating tumor environments is a growing area of investigation. researchgate.netjscholaronline.org Studies suggest that this compound may exert antineoplastic effects through various mechanisms, including the induction of apoptosis and the modulation of inflammatory and proliferative signals. nih.govresearchgate.net

Tumor Growth and Progression Modulation

Preclinical studies have demonstrated that this compound can attenuate tumor growth and progression in various cancer models. In an experimental mouse model of lung cancer using Lewis lung carcinoma cells, animals treated with this compound showed significantly smaller tumor sizes compared to the saline-treated control group. nih.govresearchgate.net This anti-tumor effect was associated with a modulation of key cellular markers. researchgate.net Specifically, this compound treatment led to significantly higher levels of interferon-γ (IFN-γ) and E-cadherin, alongside increased necrosis within the tumor tissue. nih.govresearchgate.net Conversely, levels of the pro-inflammatory cytokine interleukin-4 (IL-4) and the proliferation marker Ki-67 were significantly lower in this compound-treated mice. nih.govresearchgate.net

In a mouse model of colitis-associated cancer, this compound treatment significantly reduced the expression of β-catenin and cyclooxygenase-2 (COX-2). researchgate.net It also lowered the levels of inflammatory markers such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), toll-like receptor 4 (TLR4), and myeloid differentiation primary response protein 88 (MyD88). researchgate.net Furthermore, in human ovarian cancer cell lines (SKOV3), this compound was found to decrease cell viability and induce apoptosis. researchgate.net This was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, leading to a higher Bax/Bcl2 ratio and increased caspase-3 enzyme activity. researchgate.net

These findings suggest that this compound's ability to inhibit tumor growth may be linked to its capacity to induce apoptosis and modulate the inflammatory and proliferative pathways within the tumor microenvironment. nih.govresearchgate.net

Table 1: Preclinical Effects of this compound on Tumor Modulation

Cancer ModelKey FindingsObserved Effects on MarkersReference
Mouse Lung Cancer (Lewis Lung Carcinoma)Significantly reduced tumor size.↑ IFN-γ, ↑ E-cadherin, ↑ Necrotic cells, ↓ IL-4, ↓ Ki-67 nih.govresearchgate.net
Mouse Colitis-Associated Cancer (AOM/DSS model)Inhibited tumor progression.↓ β-catenin, ↓ COX-2, ↓ IL-1β, ↓ TNF-α, ↓ TLR4, ↓ MyD88 researchgate.netprobiologists.com
Human Ovarian Cancer Cell Line (SKOV3)Decreased cell viability and induced apoptosis.↓ Bcl-2, ↑ Bax, ↑ Bax/Bcl2 ratio, ↑ Caspase-3 activity researchgate.net

Role of Serotonin Signaling in Cancer

Serotonin (5-hydroxytryptamine, 5-HT), a multifunctional bioamine, is recognized for its mitogenic properties, which can influence cell cycle, inflammation, and immunity. nih.gov Elevated levels of serotonin and its receptors, particularly the 5-HT3 receptor, have been implicated in the progression of numerous cancers, including colorectal, breast, lung, and ovarian cancer. nih.govresearchgate.net Serotonin can act as a trophic and anti-apoptotic factor, promoting tumor growth and metastasis. nih.govprobiologists.com The activation of serotonin receptors can stimulate angiogenesis and help tumors evade the immune system. nih.govprobiologists.com

Given this context, the antagonism of serotonin receptors presents a viable strategy for cancer therapy. nih.gov this compound, as a selective 5-HT3 receptor antagonist, is positioned to interfere with these pro-tumorigenic signaling pathways. probiologists.comdrugbank.com By blocking the 5-HT3 receptor, this compound can inhibit the growth-promoting effects of serotonin on cancer cells. jscholaronline.orgjscholaronline.org For instance, in models of colitis-associated cancer, where serotonin and its receptors are often overexpressed, the use of this compound has been shown to significantly reduce tumor development. researchgate.netprobiologists.com This anti-neoplastic effect is achieved, in part, by disrupting the inflammatory signaling cascades that contribute to cancer progression. researchgate.net The use of 5-HT3 receptor antagonists like this compound is therefore being investigated as a method to augment cancer therapy by targeting the supportive tumor microenvironment. nih.govjscholaronline.org

Other Preclinical Investigations

Cyclophosphamide-Induced Hemorrhagic Cystitis

Cyclophosphamide (B585) is a widely used chemotherapy agent, but its use can be limited by a significant complication: hemorrhagic cystitis, an inflammatory condition of the bladder. larvol.comnih.gov Preclinical studies in rat models have demonstrated that this compound can provide marked protection against cyclophosphamide-induced hemorrhagic cystitis. larvol.comresearchgate.net

In these studies, prophylactic administration of this compound significantly ameliorated bladder hemorrhage and inflammation. larvol.comnih.gov Rats treated with cyclophosphamide alone showed notable pathological damage to the bladder, including increased bladder wet weight, mast cell infiltration, and collagen fibrosis. aeurologia.comnih.gov this compound treatment dose-dependently reduced these histopathological injuries. aeurologia.comnih.gov The protective mechanism appears to be multifactorial, involving potent anti-inflammatory and antioxidant properties. nih.govresearchgate.net this compound was found to diminish the levels of malondialdehyde (MDA), a marker of oxidative stress, and inhibit key inflammatory signaling pathways, including Toll-like receptor 4/nuclear factor-kappa B (TLR-4/NF-κB) and Janus kinase 1/signal transducer and activator of transcription 3 (JAK1/STAT3). nih.govaeurologia.comnih.gov

Interestingly, the protective effects of this compound in this context also appear to be dependent on the α7 nicotinic acetylcholine receptor (α7nAChR). nih.gov When co-administered with methyllycaconitine, an antagonist of the α7nAChR, the protective effects of this compound were partially or completely reversed. nih.govresearchgate.net This suggests that this compound's beneficial effects on the bladder are mediated, at least in part, through the cholinergic anti-inflammatory pathway, in addition to its 5-HT3 receptor antagonism. nih.govnih.gov

Table 2: Protective Mechanisms of this compound in Cyclophosphamide-Induced Hemorrhagic Cystitis (Rat Model)

Observed EffectMechanism/Pathway ModulatedReference
Reduced Bladder Hemorrhage and InflammationGeneral anti-inflammatory and antioxidant properties. larvol.comnih.govresearchgate.net
Decreased Oxidative StressReduced levels of Malondialdehyde (MDA). nih.gov
Inhibition of Inflammatory SignalingRestrained TLR-4/NF-κB and JAK1/STAT3 pathways. aeurologia.comnih.gov
Modulation of Cholinergic PathwayEffects are dependent on the α7 nicotinic acetylcholine receptor (α7nAChR). nih.gov

Cardioprotective Effects (Myocardial Ischemia-Reperfusion Injury)

Myocardial ischemia-reperfusion (I/R) injury is a significant concern that can occur when blood flow is restored to the heart after a period of ischemia, such as during cardiac surgery. nih.govfrontiersin.org This process can paradoxically lead to further myocardial damage due to inflammation and oxidative stress. researchgate.netfrontiersin.org Preclinical animal studies have indicated that this compound possesses cardioprotective properties against I/R injury. nih.gov

The cardioprotective effect of this compound is attributed to its dual mechanism of action. nih.gov As a 5-HT3 receptor antagonist, it can block the inflammatory response induced by serotonin, which is released during surgery and cardiopulmonary bypass. nih.govresearchgate.net Additionally, this compound acts as a partial agonist of the α7 nicotinic acetylcholine (α7nACh) receptor. nih.gov Activation of this receptor is known to suppress inflammation via the "cholinergic anti-inflammatory pathway." nih.gov

Animal studies have demonstrated that this compound can reduce myocardial I/R injury and inflammation. nih.gov This has been further supported by clinical research in patients undergoing heart valve replacement surgery, where this compound preconditioning was shown to decrease myocardial biomarkers associated with damage. nih.govresearchgate.net The mechanism appears to involve the blockade of the calcineurin–nuclear factor of an activated T-cell signaling pathway, contributing to its beneficial effects. nih.gov These findings suggest that this compound's anti-inflammatory actions, mediated through both 5-HT3 receptor antagonism and α7nACh receptor agonism, can protect the heart from the damage associated with ischemia and reperfusion. nih.gov

Clinical Research and Therapeutic Efficacy of Tropisetron

Management of Chemotherapy-Induced Nausea and Vomiting (CINV)

Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of cancer treatment. Tropisetron has been extensively studied for its role in mitigating these symptoms.

Acute CINV occurs within the first 24 hours after chemotherapy administration.

Efficacy in Cisplatin-Based Regimens: In early studies with patients receiving cisplatin-based chemotherapy, a single intravenous dose of this compound demonstrated complete control of vomiting in 70-71% of patients and complete control of nausea in 65-71% of patients within the first 24 hours. wjgnet.com Another study reported that this compound achieved complete control of acute nausea and vomiting in 51% of cisplatin-treated patients. wjgnet.com In a trial with patients on high-dose cisplatin (B142131), this compound resulted in complete or major control of acute nausea and vomiting in 77% of patients in the first cycle, with rates of 81%, 86%, 67%, and 75% in subsequent cycles. tandfonline.comnih.gov

Comparative Efficacy: An open, multicentre trial involving patients who had previously responded poorly to conventional antiemetics showed that this compound was significantly more effective in controlling acute vomiting compared to standard therapy (52% vs. 25%). nih.gov It also showed a significant advantage in completely inhibiting acute nausea (32% vs. 19%). nih.gov However, a pooled analysis of 12 studies suggested that granisetron (B54018) had a marginal but statistically significant advantage over this compound for the control of acute CINV. nih.gov

General Efficacy: Across various studies, this compound has shown acute CINV control rates of approximately 70%. amegroups.orgamegroups.cn In patients receiving highly emetogenic chemotherapy (HEC), 62.5–72.5% of those treated with this compound reported no acute emesis and/or nausea. amegroups.org

Table 1: Efficacy of this compound in Acute CINV

Study FocusPatient PopulationEfficacy EndpointThis compound EfficacyComparator/ControlComparator EfficacyCitation
Cisplatin-Induced VomitingCisplatin chemotherapyComplete control of vomiting (first 24h)70-71%N/AN/A wjgnet.com
Cisplatin-Induced NauseaCisplatin chemotherapyComplete control of nausea (first 24h)65-71%N/AN/A wjgnet.com
High-Dose CisplatinHigh-dose cisplatin chemotherapyComplete/major control of acute nausea & vomiting (cycle 1)77%N/AN/A tandfonline.comnih.gov
Refractory PatientsPoor responders to conventional antiemeticsControl of acute vomiting52%Standard therapy25% nih.gov
Refractory PatientsPoor responders to conventional antiemeticsComplete inhibition of acute nausea32%Standard therapy19% nih.gov

Delayed CINV typically occurs more than 24 hours after chemotherapy. First-generation 5-HT3 receptor antagonists, including this compound, are generally less effective in preventing delayed CINV compared to acute CINV. targetedonc.com

Monotherapy Efficacy: In a study of patients on high-dose cisplatin, this compound provided complete or major control of delayed nausea and vomiting in 87% of patients in the first cycle, with rates of 76%, 86%, 78%, and 75% in subsequent cycles. tandfonline.comnih.gov However, another study focusing on cisplatin-induced emesis reported a complete response rate for delayed emesis of only 24%. nih.gov

Comparative Efficacy: One study found that control of delayed vomiting with this compound was comparable to a metoclopramide-based cocktail. wjgnet.com However, a review of multiple trials concluded that palonosetron (B1662849), a second-generation 5-HT3 receptor antagonist, was more effective than this compound in controlling delayed vomiting in both highly and moderately emetogenic chemotherapy settings. amegroups.orgamegroups.cnnih.govamegroups.cn

The emetogenic potential of the chemotherapy regimen significantly influences the efficacy of antiemetic therapy.

High vs. Moderate Emetogenic Chemotherapy: Studies have shown that the efficacy of this compound is lower in patients receiving highly emetogenic chemotherapy (HEC), such as high-dose cisplatin, compared to those receiving moderately emetogenic chemotherapy (MEC). amegroups.orgamegroups.cnnih.gov For instance, one study noted complete control of acute nausea and vomiting in 51% of cisplatin-treated patients versus 78% of non-cisplatin treated patients. wjgnet.com

Cisplatin-Specific Data: In patients receiving cisplatin, complete control of acute vomiting and nausea with this compound has been reported in the range of 70-75% and 40-71%, respectively. wjgnet.com A prospective trial in patients receiving cisplatin reported a complete response rate for acute emesis of 64%. nih.gov

Table 2: this compound Efficacy in Cisplatin-Based Regimens

PhaseEfficacy EndpointEfficacy RateCitation
AcuteComplete control of vomiting70-75% wjgnet.com
AcuteComplete control of nausea40-71% wjgnet.com
AcuteComplete response for emesis64% nih.gov
DelayedComplete response for emesis24% nih.gov
DelayedComplete or major control of nausea & vomiting (cycle 1)87% tandfonline.comnih.gov

Combining this compound with other antiemetic agents, particularly corticosteroids like dexamethasone (B1670325), has been shown to enhance its efficacy.

This compound plus Dexamethasone: The addition of dexamethasone to this compound significantly improves the control of both acute and delayed CINV. researchgate.netnih.gov In a study of patients with incomplete control of CINV with this compound alone, adding dexamethasone increased the total control of acute nausea from 37% to 75% and acute vomiting from 40% to 75%. nih.gov A significant improvement in the control of delayed nausea and vomiting was also observed. nih.gov Another study reported that adding dexamethasone to this compound increased the rate of no emesis in the acute phase from 28.3% to a range of 41.7–58.8%. amegroups.cn

Comparison with Other Combinations: While this compound plus dexamethasone is effective, studies suggest that combinations involving newer agents may be superior. For example, palonosetron plus dexamethasone has demonstrated better efficacy against delayed CINV compared to this compound plus dexamethasone. bvsalud.org Furthermore, the addition of an NK1 receptor antagonist like aprepitant (B1667566) to a 5-HT3 antagonist and dexamethasone regimen has proven more effective in controlling CINV in both HEC and MEC settings. amegroups.orgamegroups.org

Table 3: Efficacy of this compound in Combination Therapy for CINV

CombinationPhaseEfficacy EndpointThis compound Monotherapy EfficacyCombination Therapy EfficacyCitation
This compound + DexamethasoneAcuteTotal control of nausea37%75% nih.gov
This compound + DexamethasoneAcutePrevention of vomiting40%75% nih.gov
This compound + DexamethasoneAcuteNo emesis28.3%41.7-58.8% amegroups.cn

This compound has also been evaluated for the prevention of CINV in children.

Efficacy in Children: In a study of 15 children undergoing chemotherapy, this compound provided complete control of acute nausea and vomiting in 68.7% of patients on the first day. nih.gov Complete control of delayed nausea and vomiting ranged from 50% to 81% on subsequent days. nih.gov Another study involving 100 children reported a 70% complete response rate and a 24% partial response rate during the first 24 hours of the first chemotherapy course. researchgate.net A study assessing different dosages found that this compound was highly effective in completely controlling acute emesis in 92% of courses for moderately and highly emetogenic chemotherapy in pediatric patients with solid tumors. researchgate.netnih.gov

Comparative Efficacy in Children: this compound and ondansetron (B39145) have been found to have generally similar efficacies in the pediatric population. researchgate.netnih.gov

Combination Therapies (e.g., Dexamethasone)

Management of Postoperative Nausea and Vomiting (PONV)

This compound is also effective in the prevention and treatment of postoperative nausea and vomiting.

Treatment of Established PONV: In a placebo-controlled study for the treatment of established PONV, all tested doses of this compound were significantly better than placebo at controlling emetic episodes and reducing the need for rescue medication. nih.gov

Neurological and Psychiatric Disorders

This compound's unique pharmacological profile, particularly its dual action as a 5-HT3 receptor antagonist and a partial agonist of α7 nicotinic acetylcholine (B1216132) receptors (α7-nAChR), has prompted investigations into its potential therapeutic applications beyond its established antiemetic role. mdpi.comresearchgate.net This has led to clinical explorations in a range of neurological and psychiatric conditions where the serotonergic and cholinergic systems are implicated.

Schizophrenia: Adjunctive Therapy for Cognitive Deficits

Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting long-term functional outcomes. psychiatryonline.orgnih.govfrontiersin.org Research has increasingly focused on the α7-nAChR as a potential therapeutic target for these cognitive deficits. psychiatryonline.orgnih.govfrontiersin.orgcore.ac.uk this compound, as a partial agonist of this receptor, has been investigated as an adjunctive therapy to antipsychotic medications. mdpi.comresearchgate.netcore.ac.uknih.gov

Several clinical trials have explored the efficacy of this compound in improving cognitive function in patients with schizophrenia. A randomized, double-blind, placebo-controlled study found that adjunctive this compound significantly improved sustained visual attention in patients. nih.govcore.ac.uk Another study demonstrated that even a single day of this compound treatment could lead to improvements in cognitive deficits and P50 inhibition, a measure of sensory gating that is often impaired in schizophrenia. researchgate.netcas.cnnih.gov

Further research has shown that this compound, when added to risperidone (B510) treatment, can improve negative symptoms and general psychopathology in patients with chronic stable schizophrenia. researchgate.net Multiple studies have consistently reported that this compound treatment is associated with improvements in cognitive and P50 auditory gating deficits. researchgate.netpsychiatryonline.orgnih.gov The improvement in cognition appears to be linked to the normalization of these P50 deficits. psychiatryonline.org

The following table summarizes the findings of a clinical trial investigating the effects of different doses of this compound on cognitive function in schizophrenia patients after one day of treatment.

Table 1: Effect of Single-Day this compound Treatment on Cognitive Function in Schizophrenia Patients

Treatment GroupChange in Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) Total ScoreKey Findings
PlaceboNo significant improvement---
5 mg this compoundSignificant improvementP50 ratio was smaller compared to the placebo group. cas.cnnih.gov
10 mg this compoundSignificant improvement in immediate memoryP50 ratio was smaller compared to the placebo group. cas.cnnih.gov
20 mg this compoundSignificant improvementThe total RBANS scores were significantly higher than the placebo group. cas.cnnih.gov

Data sourced from a double-blind clinical trial involving 40 non-smoking schizophrenia patients. researchgate.netcas.cn

Generalized Anxiety Disorder

The potential anxiolytic effects of 5-HT3 receptor antagonists have led to the investigation of this compound in the treatment of Generalized Anxiety Disorder (GAD). A randomized, double-blind, placebo-controlled study involving 91 outpatients with GAD evaluated the efficacy of this compound. nih.gov

The study found a statistically significant dose-related therapeutic effect of this compound after 7 days of treatment, as indicated by treatment termination rates due to inefficacy. nih.gov By day 21, this compound demonstrated significant dose-dependent effects on all anxiety-related outcome measures. nih.gov While the Hamilton Anxiety Scale showed a positive trend, it did not reach statistical significance. nih.gov These findings suggest that this compound may have a beneficial role in managing GAD, although further research with larger sample sizes is needed to confirm these effects. researchgate.net

Other Clinical Explorations

Beyond the realm of primary neurological and psychiatric disorders, the therapeutic potential of this compound has been explored in other clinical areas, leveraging its anti-inflammatory and receptor-modulating properties.

Irritable Bowel Syndrome (IBS) and Other Gastrointestinal Disorders

The role of serotonin (B10506) (5-HT) in regulating gastrointestinal motility and sensation has made 5-HT3 receptors a target for treating disorders like Irritable Bowel Syndrome (IBS). patsnap.comresearchgate.netresearchgate.net While extensive clinical trials on this compound for IBS are somewhat limited, its potential benefits are an area of ongoing interest. patsnap.com

Some studies have investigated the effects of 5-HT3 receptor antagonists on visceral perception. For instance, one study found that this compound decreased visceral perception in response to high levels of gastric distension in patients with non-ulcer dyspepsia, though it did not affect gastric accommodation or reflex relaxation. karger.com In animal models of colitis, an inflammatory bowel disease, this compound has been shown to reduce colonic damage, inflammation, and oxidative stress. researchgate.netnih.govnih.govnih.gov These findings suggest that this compound's anti-inflammatory properties might be beneficial in certain gastrointestinal disorders. researchgate.netnih.govnih.govnih.gov

Cardioprotection in Heart Valve Replacement Surgery

Myocardial injury resulting from ischemia-reperfusion during cardioplegic arrest is a significant concern in heart valve replacement surgery. nih.govresearchgate.netnih.gov Animal studies have suggested that this compound may have cardioprotective effects, partly through its anti-inflammatory actions and its interaction with the α7 nAChR, which is involved in the "cholinergic anti-inflammatory pathway". nih.govresearchgate.net

A clinical study was designed to investigate these potential cardioprotective effects in patients undergoing heart valve replacement surgery. nih.govresearchgate.netnih.gov Patients who received this compound before surgery showed lower levels of myocardial injury biomarkers, such as cardiac troponin I (cTnI), creatine (B1669601) kinase-MB (CK-MB), and lactate (B86563) dehydrogenase (LDH), after the procedure compared to a control group. nih.govnih.gov The this compound group also exhibited a modulated inflammatory response, with increased levels of the anti-inflammatory cytokine IL-10 and decreased levels of the pro-inflammatory cytokine TNF-α. nih.gov

The study concluded that this compound had cardioprotective and anti-inflammatory effects in this surgical setting. nih.govresearchgate.netnih.govfrontiersin.org

Table 3: Effect of this compound on Myocardial Injury Biomarkers in Heart Valve Replacement Surgery

BiomarkerThis compound Group (Post-Surgery)Control Group (Post-Surgery)Key Finding
Cardiac Troponin I (cTnI)Decreased increment at 12 and 24 hoursHigher incrementThis compound treatment was a protective factor for postoperative cTnI change. nih.govnih.gov
Creatine Kinase-MB (CK-MB)Decreased increment at 4, 12, and 24 hoursHigher incrementSignificant reduction in the this compound group. nih.govnih.gov
Lactate Dehydrogenase (LDH)Decreased increment at 24 hoursHigher incrementLower levels in the this compound group. nih.govnih.gov
Tumor Necrosis Factor-α (TNF-α)Decreased increment at 4 and 12 hoursHigher incrementIndicated an anti-inflammatory effect. nih.govnih.gov
Interleukin-10 (IL-10)Increased at 12 hoursLower levelsIndicated an anti-inflammatory effect. nih.gov

Data from a study involving 75 patients undergoing elective heart valve replacement surgery. nih.govresearchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Considerations in Research

Absorption and Bioavailability Characteristics

Tropisetron is rapidly and almost completely absorbed from the gastrointestinal tract, with a mean absorption half-life of approximately 20 minutes. nih.govmedicaldialogues.in More than 95% of an orally administered dose is absorbed. nih.govmedicaldialogues.inmedsafe.govt.nz Following absorption, peak plasma concentrations are typically reached within three hours. nih.govmedicaldialogues.inmedsafe.govt.nz

Due to first-pass metabolism in the liver, the absolute bioavailability of a 5 mg oral dose of this compound is approximately 60%. nih.govmedicaldialogues.inmedsafe.govt.nz This first-pass metabolism is a saturable process, meaning that as the dose of this compound increases, the proportion of the drug that is metabolized before reaching systemic circulation decreases. medsafe.govt.nz Consequently, the absolute bioavailability increases with higher doses, potentially reaching up to 100% with a 45 mg dose. medsafe.govt.nznih.gov Studies have shown bioavailability to increase from 52% at a 20 mg dose to 66% at a 100 mg dose. nih.govresearchgate.net

Table 1: Bioavailability of Oral this compound at Different Doses

Dose Absolute Bioavailability
5 mg 60% nih.govmedicaldialogues.inmedsafe.govt.nz
20 mg 52% nih.govresearchgate.net
45 mg Up to 100% medsafe.govt.nz
100 mg 66% nih.govresearchgate.net

Distribution and Protein Binding

This compound exhibits a large volume of distribution, estimated to be between 400 and 600 liters, which is attributed to its lipophilic nature. nih.govmedsafe.govt.nzresearchgate.netdrugbank.com In the bloodstream, this compound is moderately bound to plasma proteins in a non-specific manner. medsafe.govt.nzdrugbank.com Research indicates that approximately 59% to 71% of this compound in the plasma is bound to proteins. medsafe.govt.nzresearchgate.netpharmgkb.orgnih.gov

Table 2: Distribution and Protein Binding of this compound

Parameter Value
Volume of Distribution 400-600 L nih.govmedsafe.govt.nzresearchgate.netdrugbank.com
Plasma Protein Binding 59-71% medsafe.govt.nzresearchgate.netpharmgkb.orgnih.gov

Metabolism and Biotransformation Pathways

The primary site for this compound metabolism is the liver. researchgate.netnih.gov The main metabolic pathway involves the hydroxylation of the indole (B1671886) ring at the 5, 6, or 7 positions. nih.govmedsafe.govt.nzdrugbank.compharmgkb.org Following hydroxylation, the resulting metabolites undergo conjugation reactions, forming glucuronide or sulphate conjugates, which are then excreted. nih.govmedsafe.govt.nzdrugbank.compharmgkb.org

Cytochrome P450 Enzyme System (CYP2D6, CYP3A4) Involvement

The metabolism of this compound is significantly influenced by the genetically determined polymorphism of the sparteine/debrisoquine pathway, which is governed by the cytochrome P450 2D6 (CYP2D6) enzyme. medsafe.govt.nz Approximately 91% of this compound metabolism is carried out by CYP2D6, with a minor contribution from CYP3A4. pharmgkb.org In vitro studies have identified CYP2D6 as the high-affinity enzyme responsible for the 5- and 6-hydroxylation of this compound. nih.gov CYP3A4 has been identified as the low-affinity component in these hydroxylation reactions and is also responsible for the formation of N-demethylthis compound. pharmgkb.orgnih.govnih.gov

Elimination Routes and Half-Life

This compound and its metabolites are eliminated from the body through both renal and fecal excretion, with a urine to feces ratio of 5:1. nih.govmedsafe.govt.nzdrugbank.com Approximately 8% of an administered dose is excreted unchanged in the urine in extensive metabolizers. nih.govmedsafe.govt.nz Around 70% of the dose is excreted as metabolites in the urine, while 15% is excreted in the feces, almost entirely as metabolites. nih.govmedsafe.govt.nzdrugbank.com

The elimination half-life of this compound is dependent on an individual's CYP2D6 metabolizer status. In extensive metabolizers, the elimination half-life is approximately 6 to 8 hours. medsafe.govt.nznih.govpharmgkb.orgnps.org.au In poor metabolizers, who have deficient CYP2D6 activity, the half-life can be extended to as long as 45 hours. medsafe.govt.nznps.org.au

Table 3: Elimination Characteristics of this compound

Parameter Extensive Metabolizers Poor Metabolizers
Elimination Half-Life ~6-8 hours medsafe.govt.nznih.govpharmgkb.orgnps.org.au Up to 45 hours medsafe.govt.nznps.org.au
Unchanged Drug in Urine ~8% nih.govmedsafe.govt.nz Greater proportion than extensive metabolizers medsafe.govt.nz
Metabolites in Urine ~70% nih.govmedsafe.govt.nzdrugbank.com
Metabolites in Feces ~15% nih.govmedsafe.govt.nzdrugbank.com

Impact of Hepatic and Renal Impairment on Pharmacokinetics

Hepatic and renal function can influence the pharmacokinetics of this compound. In patients with liver cirrhosis, the metabolic clearance of this compound is reduced. pharmgkb.orgnih.gov However, studies have shown that the pharmacokinetics of this compound are not altered in patients with acute hepatitis or fatty liver disease. medsafe.govt.nzpharmgkb.orgnih.gov

Patients with impaired kidney function may have plasma concentrations up to 50% higher than healthy volunteers who are extensive metabolizers. medsafe.govt.nz Specifically, moderate or severe renal impairment has been shown to reduce the non-renal clearance of this compound. pharmgkb.orgnih.gov For individuals who have renal impairment and are also poor metabolizers of sparteine/debrisoquine, there is a possibility of further increased plasma this compound levels. medsafe.govt.nz

Pharmacogenomic Influences on Metabolism and Efficacy (e.g., CYP2D6 Polymorphisms)

The metabolism and subsequent clinical efficacy of this compound are significantly influenced by genetic variations, particularly within the cytochrome P450 2D6 (CYP2D6) gene. nih.govoup.compharmgkb.orgnih.gov this compound is extensively metabolized by the CYP2D6 enzyme, which is responsible for approximately 91% of its metabolic breakdown into inactive metabolites. nih.govpharmgkb.org The gene encoding CYP2D6 is highly polymorphic, meaning there are over 100 known variations (alleles) that can affect the enzyme's function. nih.gov These genetic differences lead to distinct metabolic phenotypes among individuals, which can be broadly categorized as ultrarapid metabolizers (UMs), normal metabolizers (NMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). nih.govoup.com

Research has demonstrated a clear gene-concentration-effect relationship for this compound. nih.gov Individuals classified as CYP2D6 ultrarapid metabolizers, who carry gene duplications leading to increased enzyme activity, exhibit accelerated metabolism and clearance of this compound. nih.govpharmgkb.org This rapid breakdown results in decreased plasma concentrations of the drug, which has been clinically correlated with a reduced antiemetic effect. nih.govpharmgkb.orgpharmgkb.org Studies have shown that CYP2D6 UMs experience a significantly higher incidence of vomiting compared to normal metabolizers when treated with this compound. nih.gov

Conversely, CYP2D6 poor metabolizers have reduced or no enzyme function, leading to higher serum concentrations of this compound after administration. nih.gov While this altered pharmacokinetic profile has been observed, one study noted that CYP2D6 poor metabolizers had the fewest episodes of vomiting. nih.gov

The significant impact of these genetic polymorphisms on clinical outcomes has led the Clinical Pharmacogenetics Implementation Consortium (CPIC) to issue specific therapeutic recommendations. nih.govpharmgkb.org For patients identified as CYP2D6 ultrarapid metabolizers, the guidelines advise considering alternative antiemetic drugs that are not primarily metabolized by CYP2D6, such as granisetron (B54018), to ensure therapeutic efficacy. nih.govnih.govpharmgkb.org

Table 1: Influence of CYP2D6 Phenotype on this compound Metabolism and Efficacy

CYP2D6 PhenotypeGenotype Description (Examples)Impact on this compound MetabolismClinical Efficacy Outcome
Ultrarapid Metabolizer (UM) Carrying multiple copies of functional alleles (e.g., 1/1xN, 1/2xN)Increased metabolism and clearance, leading to lower drug exposure. nih.govpharmgkb.orgDecreased antiemetic response; higher risk of vomiting. nih.govpharmgkb.org
Normal Metabolizer (NM) Two normal function alleles (e.g., 1/1, 1/2)Normal metabolism and clearance. pharmgkb.orgStandard, expected antiemetic response. nih.govpharmgkb.org
Intermediate Metabolizer (IM) One normal and one decreased function allele (e.g., 1/41, 1/10) or two decreased function alleles (e.g., 10/41)Reduced metabolism compared to NMs. nih.govNo significant difference in vomiting incidence compared to NMs in some studies. nih.gov
Poor Metabolizer (PM) Two no-function alleles (e.g., 4/4, 4/5)Significantly reduced metabolism, leading to higher drug concentrations. nih.govnih.govAssociated with the fewest episodes of vomiting in one study. nih.gov

Receptor Occupancy and Efficacy Correlation

The blockade of 5-HT₃ receptors is the cornerstone of this compound's antiemetic effect. nih.gov Serotonin (B10506) released in the gastrointestinal tract by chemotherapeutic agents stimulates these receptors on vagal afferent nerves, initiating the vomiting reflex. wikipedia.org this compound prevents this by competitively binding to the 5-HT₃ receptors. nih.gov Research indicates that this compound occupies a significant percentage of these receptors; on average, about 78% of 5-HT₃ receptors are occupied following its administration. pharmgkb.orgnih.gov Although there are considerable interindividual differences in the level of receptor occupancy, clinical efficacy appears to be at least partially correlated with the extent of this 5-HT₃ receptor blockade. pharmgkb.orgnih.govresearchgate.net It is noteworthy that for 5-HT₃ antagonists in general, the duration of receptor blockade does not necessarily correlate with the drug's elimination half-life. pharmgkb.org

In addition to its well-established role at the 5-HT₃ receptor, recent research has shown that this compound also binds to α7 nicotinic acetylcholine (B1216132) receptors (α7-nAChRs) in the human brain. cpn.or.kr A positron emission tomography (PET) study demonstrated that a single oral administration of this compound, but not the related compound ondansetron (B39145), blocked the binding of an α7-nAChR-specific radioligand in a dose-dependent manner. cpn.or.kr This suggests that this compound's efficacy may involve mechanisms beyond 5-HT₃ antagonism. cpn.or.kr The highest receptor blocking rate observed in the study was approximately 22.6% in the cerebellum. cpn.or.kr

The binding affinity of this compound for the 5-HT₃ receptor is a key determinant of its potency and has been compared to other antagonists in its class. wikipedia.orgmdpi.com

Table 2: Receptor Binding and Occupancy Data for this compound

Receptor TargetFinding TypeValue/ObservationImplication for EfficacySource(s)
5-HT₃ Receptor Average Occupancy~78%Efficacy is partially correlated with the level of receptor occupancy. pharmgkb.orgnih.gov pharmgkb.orgnih.gov
5-HT₃ Receptor Binding Affinity (Kd)11 nM (Human)High affinity contributes to potent antagonism of serotonin's effects. wikipedia.org
α7-nAChR Receptor OccupancyUp to ~22.6% blockade observed in the cerebellum.Suggests a potential secondary mechanism contributing to clinical effects. cpn.or.kr cpn.or.kr

Safety Profile and Drug Interaction Research

Commonly Reported Adverse Effects in Clinical Trials

Tropisetron is generally well-tolerated in clinical settings. medsafe.govt.nzwikipedia.org The adverse effects observed are typically transient. medsafe.govt.nznps.org.au The most frequently reported side effect is headache. medsafe.govt.nzdrugbank.commedicaldialogues.in Other common adverse reactions include constipation, dizziness, and fatigue. wikipedia.orgnps.org.aumims.com Gastrointestinal issues such as abdominal pain and diarrhea have also been noted. medsafe.govt.nznps.org.aumims.com

Table 1: Commonly Reported Adverse Effects of this compound

Adverse Effect Category Specific Effect Frequency References
Nervous System Headache Most Frequent medsafe.govt.nzwikipedia.orgdrugbank.commedicaldialogues.in
Dizziness Common medsafe.govt.nzwikipedia.orgnps.org.aumims.com
Fatigue Common medsafe.govt.nznps.org.aumims.com
Somnolence (Drowsiness) Less Frequent medsafe.govt.nznps.org.aumims.com
Gastrointestinal Constipation Common wikipedia.orgnps.org.aumims.com
Abdominal Pain Less Frequent medsafe.govt.nznps.org.aumims.com
Diarrhea Less Frequent medsafe.govt.nznps.org.aumims.com
Anorexia Less Frequent medsafe.govt.nzmims.com

Less Common and Serious Adverse Events (e.g., Cardiac Effects)

While generally safe, this compound has been associated with less common and more serious adverse events. Hypersensitivity reactions, classified as type 1, have been observed, presenting with symptoms like flushing, generalized urticaria, chest discomfort, dyspnea, acute bronchospasm, and hypotension. medsafe.govt.nznps.org.au In rare instances, more severe allergic reactions such as anaphylaxis, collapse, and cardiovascular arrest have been reported. medsafe.govt.nzmims.compatsnap.com

Cardiac effects are a notable area of research. Prolongation of the QTc interval on an electrocardiogram (ECG) has been observed, particularly at high intravenous doses, though its clinical significance at standard doses is debated. medsafe.govt.nzmims.comresearchgate.net Caution is therefore advised for patients with pre-existing cardiac rhythm or conduction disturbances. medsafe.govt.nznps.org.aumims.com Cardiovascular events reported, although rarely, include hypotension and hypertension. mims.compatsnap.com Conversely, some research suggests this compound may have cardioprotective effects, potentially reducing myocardial damage during certain surgical procedures. nih.govresearchgate.net

Table 2: Less Common and Serious Adverse Events of this compound

Adverse Event Category Specific Event Details References
Immune System Hypersensitivity Reactions Flushing, urticaria, dyspnea, bronchospasm, hypotension. medsafe.govt.nznps.org.au
Anaphylaxis/Shock Rare but serious allergic reaction. medsafe.govt.nzmims.compatsnap.com
Cardiovascular QT Prolongation Observed, particularly at high IV doses. medsafe.govt.nzmims.com
Hypotension/Hypertension Reported, though uncommon. mims.compatsnap.com
Collapse/Cardiovascular Arrest Very rare post-marketing reports. medsafe.govt.nzmims.com
Arrhythmias Potential risk, especially in predisposed patients. patsnap.com
Nervous System Syncope Observed in less than 1% of patients in clinical trials. medsafe.govt.nzmims.com
Visual Hallucinations Can occur at very high doses. mims.comnps.org.au

Drug-Drug Interactions

This compound's metabolic pathway and pharmacodynamic properties create a potential for several clinically significant drug-drug interactions.

This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. mims.compatsnap.com Its interaction with drugs that affect this enzyme system can alter its plasma concentration and efficacy.

CYP450 Enzyme Inducers : Co-administration with potent liver enzyme inducers, such as Rifampicin and Phenobarbital, can significantly lower the plasma concentration of this compound. medsafe.govt.nznps.org.aumims.com This may necessitate a dosage adjustment in individuals who are extensive metabolizers to maintain therapeutic effectiveness. medsafe.govt.nznps.org.au

CYP450 Enzyme Inhibitors : The effect of CYP450 inhibitors like Cimetidine on this compound plasma levels is considered negligible, and dose adjustments are generally not required. medsafe.govt.nznps.org.aupatsnap.com

A significant concern is the concurrent use of this compound with other serotonergic agents. This combination can increase the risk of developing serotonin (B10506) syndrome, a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. Drugs of concern include selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). medicaldialogues.inmims.compatsnap.com Clinical vigilance is warranted when this compound is used concomitantly with these medications. nps.org.aunps.org.au Symptoms of serotonin syndrome can include altered mental state, autonomic instability (like tachycardia and sweating), and neuromuscular abnormalities.

Given this compound's potential to prolong the QT interval, caution is essential when it is used with other drugs that affect cardiac conduction. medsafe.govt.nznps.org.aupatsnap.com This includes antiarrhythmic agents and beta-adrenergic blocking agents (beta-blockers). medsafe.govt.nznps.org.aumims.com The combination may increase the risk of conduction abnormalities. medicaldialogues.inmims.com Limited clinical experience is available for the concurrent use of this compound and these agents, particularly in the context of anesthesia. medsafe.govt.nznps.org.au

This compound may enhance the effects of central nervous system (CNS) depressants. drugbank.comdrugbank.com Co-administration with substances like alcohol, benzodiazepines, and other sedatives could lead to increased sedation, dizziness, or fatigue. nps.org.audrugbank.comnps.org.au This potential interaction should be considered, especially in activities requiring mental alertness. nps.org.au

Table 3: Summary of this compound Drug Interactions

Interacting Drug Class Specific Examples Potential Effect References
CYP450 Inducers Rifampicin, Phenobarbital Decreased plasma concentration and effectiveness of this compound. medsafe.govt.nznps.org.aumedicaldialogues.inmims.com
CYP450 Inhibitors Cimetidine Negligible effect on this compound plasma levels. medsafe.govt.nznps.org.aupatsnap.com
Serotonergic Drugs SSRIs, SNRIs Increased risk of Serotonin Syndrome. medicaldialogues.inmims.compatsnap.compatsnap.com
Antiarrhythmic Drugs Various antiarrhythmics, Beta-blockers Increased risk of cardiac conduction abnormalities and QT prolongation. medsafe.govt.nznps.org.aumedicaldialogues.inmims.compatsnap.com
CNS Depressants Alcohol, Benzodiazepines, Sedatives Enhanced CNS depressant effects (e.g., drowsiness, dizziness). drugbank.comnps.org.audrugbank.com

Advanced Research Methodologies and Future Directions

In Vitro and In Vivo Models for Mechanistic Elucidation

The investigation into tropisetron's therapeutic effects, especially in the context of Alzheimer's disease (AD), has been significantly advanced through the use of various experimental models.

In Vitro Studies: Initial screening of this compound's potential as a disease-modifying agent for AD was conducted using in vitro models. A key study utilized Chinese Hamster Ovary (CHO-7W) cells that were stably transfected with human amyloid precursor protein (APPwt). nih.gov This cell line served as a primary assay to identify compounds capable of increasing the production of the neuroprotective soluble APPα (sAPPα). nih.gov this compound was identified as a compound that consistently increased sAPPα levels. nih.gov Further in vitro work has explored the formulation of this compound into microspheres for controlled drug release, using techniques like ionic gelation. researchgate.net

In Vivo Studies: Following promising in vitro results, the effects of this compound were examined in animal models of AD. The J20 mouse model, which expresses a human APP transgene with mutations linked to familial AD (huAPPSwe/Ind), has been instrumental. nih.govtandfonline.com In these mice, this compound administration was shown to improve the sAPPα to amyloid-β (Aβ) ratio and enhance both spatial and working memory. nih.govtandfonline.com Notably, these beneficial effects were observed in both the pre-plaque (symptomatic) and late-plaque stages of the disease in these animals. nih.govtandfonline.com Other in vivo research has investigated this compound's neuroprotective properties in a rat model of AD induced by β-amyloid, demonstrating its ability to protect against neurotoxicity. ebi.ac.uk Additionally, studies in a rat model of temporal lobe epilepsy have shown that this compound can reduce seizure frequency and alleviate cognitive impairments. semanticscholar.org

These models have been crucial in demonstrating this compound's multi-target engagement, including its interaction with the 5-HT3 receptor, α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and direct binding to APP. nih.govtandfonline.comtandfonline.com

Neuroimaging Techniques (e.g., PET studies for Aβ deposition)

Neuroimaging, particularly Positron Emission Tomography (PET), has played a pivotal role in understanding the pathological changes in the brain associated with conditions like Alzheimer's disease and provides a platform to assess the potential impact of therapies like this compound.

PET studies have been instrumental in detecting the deposition of amyloid-β (Aβ) plaques, a key pathological hallmark of AD, in the brains of living individuals. tandfonline.comtandfonline.comnih.gov This technology has revealed that Aβ deposition can begin 10 to 20 years before the clinical onset of dementia or even mild cognitive impairment (MCI). tandfonline.com By utilizing specific radiotracers, such as Pittsburgh Compound-B ([11C]PIB), PET scans can visualize and quantify the extent of Aβ burden in the brain. tandfonline.com

Furthermore, PET imaging has been used to detect neuroinflammation, another critical component of AD pathology, by targeting markers of microglial activation. tandfonline.com Studies have shown the presence of both Aβ deposition and inflammation in the brains of individuals with MCI, a condition that often precedes AD. tandfonline.comtandfonline.com The ability to visualize these early pathological changes is crucial for identifying individuals at high risk and for evaluating the efficacy of preventative treatments.

Given that this compound has shown potential in preclinical models to influence Aβ metabolism and exert anti-inflammatory effects, neuroimaging techniques like PET are invaluable tools for future clinical trials. tandfonline.comtandfonline.com They can be used to non-invasively monitor changes in Aβ plaque load and neuroinflammation in response to this compound treatment, providing objective biomarkers of therapeutic efficacy.

Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies, which provide a comprehensive view of the molecules that make up an organism, is becoming increasingly important in understanding the multifaceted actions of drugs like this compound. These technologies, including genomics, proteomics, and metabolomics, offer the potential to uncover novel mechanisms, identify biomarkers of response, and personalize treatment strategies. frontlinegenomics.comkuk.ac.in

Genomics: This field studies the complete set of an organism's genes. frontlinegenomics.com In the context of this compound, pharmacogenomic studies have investigated how genetic variations can influence its metabolism and efficacy. For instance, the cytochrome P450 enzyme CYP2D6 is involved in the metabolism of this compound. case.edu Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, such as poor, extensive, and ultrarapid metabolizers. case.edu Studies have shown that individuals who are ultrarapid metabolizers of CYP2D6 substrates may experience a higher frequency of nausea and vomiting when treated with this compound for chemotherapy-induced emesis, likely due to faster clearance of the drug. case.edu Conversely, poor metabolizers have been found to have higher serum concentrations of this compound. case.edu This highlights the potential of using genotyping to tailor antiemetic therapy. case.edu

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and functions. kuk.ac.in While specific proteomic studies focused solely on this compound are not extensively detailed in the provided results, this technology could be applied to understand how this compound modulates protein expression and interaction networks. For example, proteomic analysis of brain tissue or cerebrospinal fluid from animal models or patients treated with this compound could reveal changes in proteins involved in amyloid precursor protein (APP) processing, neuroinflammation, and synaptic function, providing deeper insights into its mechanisms of action. nih.govtandfonline.com

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. frontlinegenomics.com Metabolomics can provide a functional readout of the physiological state of a biological system. For this compound, metabolomic studies could identify changes in metabolic pathways affected by the drug. For instance, alterations in neurotransmitter metabolites or markers of oxidative stress could be measured to understand its neuroprotective effects. semanticscholar.org

The integration of these omics data (multi-omics) can provide a more holistic understanding of this compound's effects, from genetic predisposition to functional outcomes. frontlinegenomics.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into drug-receptor interactions at an atomic level. kallipos.grmdpi.com These methods are being applied to understand the binding of this compound and related compounds to their molecular targets.

Molecular dynamics (MD) simulations and docking studies are used to predict the binding poses and affinities of ligands like this compound to receptors such as the 5-HT3 and α7 nicotinic acetylcholine receptors. researchgate.netbiorxiv.orgscilit.com These computational techniques can elucidate the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. biorxiv.org For example, modeling studies have explored the binding orientation of this compound within the 5-HT3 receptor, helping to explain its antagonist activity. biorxiv.org

Furthermore, computational approaches are valuable for structure-activity relationship (SAR) studies. By modeling this compound and its derivatives, researchers can predict how chemical modifications will affect binding affinity and functional activity. researchgate.netkcl.ac.uk This information is crucial for the rational design of novel analogs with improved potency or selectivity. For instance, computational analyses can help explain why certain substitutions on the this compound molecule are well-tolerated while others are detrimental to receptor binding. researchgate.net

These in silico methods complement experimental data, providing a theoretical framework to interpret binding assays and guide the synthesis of new compounds. mdpi.com

Clinical Trial Design and Outcome Measures (e.g., Quality of Life assessments)

As this compound is repurposed for new indications, the design of clinical trials and the selection of appropriate outcome measures are critical for demonstrating its efficacy and clinical benefit.

Clinical Trial Design: For potential applications in cognitive disorders and psychiatric conditions, randomized, double-blind, placebo-controlled trials are the gold standard. nih.gov An example of such a design is a study that investigated the effects of adjunctive this compound in patients with schizophrenia. nih.gov In this trial, patients were randomly assigned to receive either this compound or a placebo, and both patients and investigators were blinded to the treatment allocation to minimize bias. nih.gov Similarly, a trial protocol has been developed for a single-center, 2-arm, randomized, double-blind, placebo-controlled study to evaluate the efficacy of this compound in preventing emergence delirium after noncardiac surgery. researchgate.net

Outcome Measures: Beyond primary efficacy endpoints, such as changes in cognitive scores or symptom severity scales (e.g., the Positive and Negative Syndrome Scale - PANSS), the assessment of functional outcomes and quality of life (QOL) is increasingly important. nih.govfriendsofcancerresearch.org QOL assessments capture the patient's perspective on how their health status and its treatment impact their daily life. friendsofcancerresearch.org

Repurposing Strategies and Novel Therapeutic Combinations

Drug repurposing, the process of identifying new uses for existing drugs, offers a cost-effective and accelerated path to new therapies. nih.gov this compound is a prime candidate for such strategies due to its known safety profile and its engagement with multiple targets relevant to various diseases. nih.govresearchgate.net

Repurposing for Neurodegenerative and Psychiatric Disorders: Preclinical studies have provided a strong rationale for repurposing this compound for Alzheimer's disease, based on its ability to modulate APP processing, its anti-inflammatory properties, and its partial agonism at α7nAChRs. nih.govtandfonline.comresearchgate.net Similarly, its potential to improve cognitive deficits has led to investigations in schizophrenia. nih.gov

Repurposing in Oncology: Beyond its antiemetic use in cancer patients, recent research suggests this compound may have direct anti-cancer properties. An in vitro study investigating serotonergic drugs on MKN-45 gastric cancer cells found that this compound induced apoptosis (programmed cell death). nih.govresearchgate.netresearchgate.net This finding suggests a potential new application for this compound as a therapeutic agent in gastric cancer. nih.govresearchgate.net

Novel Therapeutic Combinations: Exploring this compound in combination with other drugs is another promising avenue. For instance, in the context of COVID-19, it has been hypothesized that a combination therapy of this compound with nicotine (B1678760) or an acetylcholinesterase inhibitor like pyridostigmine (B86062) could help restore the cholinergic anti-inflammatory pathway. qeios.com In cancer therapy, combining this compound with standard chemotherapeutic agents could potentially offer synergistic effects, both by managing side effects and possibly contributing to anti-tumor activity. researchgate.net The therapeutic efficacy of this compound might also be enhanced when used in combination with drugs like bisoprolol. drugbank.com

Development of this compound Analogs and Derivatives

The development of analogs and derivatives of this compound is an active area of research aimed at creating new compounds with enhanced therapeutic properties. By systematically modifying the chemical structure of this compound, researchers aim to improve its potency, selectivity, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies are fundamental to this process. These studies involve synthesizing a series of derivatives and evaluating how changes to different parts of the molecule affect its binding affinity and activity at specific receptors. For example, research has shown that this compound is more tolerant to substitutions at the C-5, C-6, and C-7 positions of its indole (B1671886) ring compared to granisetron (B54018). researchgate.net Conversely, modifications to the N-8 position of the bicyclic amine part of this compound are generally poorly tolerated. researchgate.netkcl.ac.uk

This knowledge guides the design of new molecules. For instance, a benzamide (B126) compound, LMA10203, was developed as a quinuclidine (B89598) analog of this compound and was found to act as a specific agonist at certain insect nicotinic acetylcholine receptor subtypes. researchgate.net While this specific analog was studied in insects, the principle of creating derivatives to probe receptor subtypes and achieve desired pharmacological effects is broadly applicable. The development of novel agonists based on the structures of compounds like varenicline, which shares some receptor targets with this compound, also informs the design of new chemogenetic tools and potential therapeutics. nih.gov Through such medicinal chemistry efforts, the goal is to generate next-generation compounds that build upon the therapeutic potential of the parent molecule, this compound.

Unexplored Therapeutic Areas and Future Research Hypotheses

This compound, a well-established 5-HT3 receptor antagonist, is primarily recognized for its antiemetic properties in managing chemotherapy- and radiotherapy-induced nausea and vomiting. nih.govpatsnap.com However, a growing body of research is uncovering its multifaceted pharmacological profile, extending beyond its initial indication. Advanced research methodologies are paving the way for exploring novel therapeutic applications, driven by its dual activity as a potent 5-HT3 receptor antagonist and a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). medchemexpress.comnih.gov This has led to the formulation of new hypotheses regarding its potential use in a variety of disease states.

Modern research techniques have been instrumental in elucidating this compound's broader mechanism of action. Computational modeling, including physiologically-based pharmacokinetic (PBPK) models, and structural analysis methods like cryo-electron microscopy have provided deep insights into its interaction with receptor targets. nih.govresearchgate.netrcsb.org In vitro studies utilize a range of assays, from cell viability tests (MTT assay) to advanced molecular techniques like Western blotting, real-time PCR, and flow cytometry to investigate its effects on cellular pathways. nih.govresearchgate.netresearchgate.net Furthermore, drug repurposing strategies, which leverage existing clinical and preclinical data, have systematically identified this compound as a candidate for new therapeutic roles. researchgate.netmdpi.com

Neurodegenerative and Psychiatric Disorders

A significant area of future research focuses on neurodegenerative and psychiatric conditions, largely attributed to this compound's partial agonism at α7nAChR. nih.gov

Alzheimer's Disease (AD): Research suggests this compound could be a therapeutic agent for AD. Studies have shown it binds to the amyloid precursor protein (APP), potentially modulating its processing. nih.govtandfonline.com In murine models of AD, this compound improved spatial and working memory and increased the ratio of the neuroprotective soluble APPα (sAPPα) to the pathogenic amyloid-beta (Aβ) peptide. nih.gov These findings support the hypothesis that this compound could be beneficial, particularly in the early stages of AD or during mild cognitive impairment (MCI). tandfonline.com

Schizophrenia: The cognitive deficits associated with schizophrenia are a key therapeutic challenge. This compound has been shown to improve auditory sensory gating (P50) deficits and sustained visual attention in patients with schizophrenia, effects linked to its α7nAChR activity. sci-hub.senih.gov A randomized, double-blind, placebo-controlled trial supported the efficacy and safety of adjunctive this compound for treating these cognitive impairments. nih.gov

Epilepsy: Preclinical studies in rat models of temporal lobe epilepsy (TLE) indicate that this compound has an anti-epileptic effect. nih.gov It was found to reduce spontaneous recurrent seizures, improve cognitive function, and suppress synaptic remodeling, likely through the activation of α7nAChRs, which in turn reduces glutamate (B1630785) levels and enhances cholinergic transmission. nih.gov

Neuropathic Pain: this compound may offer a new strategy for managing chronic neuropathic pain. Research indicates it can alleviate pain by activating α7nAChR in the spinal cord, which inhibits the p38MAPK and CREB signaling pathways, subsequently reducing the release of inflammatory mediators. nih.gov

Oncology

The role of serotonin (B10506) and its receptors in cancer progression has prompted investigation into the anti-tumor potential of 5-HT3 antagonists like this compound.

Gastric and Ovarian Cancer: Drug repurposing studies have identified this compound as a promising candidate for gastric cancer therapy. nih.govresearchgate.net In vitro, it induces apoptosis in gastric cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov Similar pro-apoptotic effects have been observed in ovarian cancer cell lines (SKOV3), where this compound treatment decreased cell viability and increased the activity of Caspase-3, a key executioner of apoptosis. researchgate.net

Cancer TypeCell LineKey FindingsMechanism of Action
Gastric CancerMKN-45Demonstrated significant apoptotic induction. nih.govresearchgate.netIncreased Bax/Bcl-2 expression ratio. nih.gov
Ovarian CancerSKOV3Decreased cell viability and induced apoptosis. researchgate.netIncreased Caspase-3 activity and Bax/Bcl-2 expression ratio. researchgate.net
Lung CancerMouse ModelReduced tumor growth and progression. medchemexpress.comresearchgate.netRegulated expression of Ki-67 and E-cadherin. researchgate.net

Inflammatory and Fibrotic Diseases

This compound's immunomodulatory and anti-inflammatory properties present another promising avenue for research. These effects appear to be mediated by both 5-HT3 receptor antagonism and α7nAChR agonism. medchemexpress.comresearchgate.net

Fibrotic Disorders: In a mouse model of scleroderma, this compound was shown to prevent and reduce skin fibrosis by decreasing collagen synthesis in human dermal fibroblasts. ebi.ac.uknih.gov This effect was mediated via the α7nAChR, suggesting its potential as a treatment for fibrotic diseases. nih.gov

Inflammatory Conditions: this compound inhibits the production of pro-inflammatory cytokines such as Interleukin-2 (B1167480) (IL-2) in stimulated T-cells by targeting the calcineurin/NFAT signaling pathway. medchemexpress.comresearchgate.net It has also been shown to attenuate liver injury by suppressing oxidative stress and inhibiting the JNK/ERK MAPK signaling pathway. semanticscholar.org These findings form the basis for hypotheses about its use in various inflammatory conditions, including inflammatory skin diseases and even as a potential adjunctive therapy for the cytokine storm seen in conditions like COVID-19. qeios.comresearchgate.net

Other Potential Therapeutic Areas

Parasitic Infections: In an interesting expansion of its potential applications, this compound has demonstrated dose-dependent protoscolicidal effects against Echinococcus granulosus, the causative agent of cystic echinococcosis (hydatid disease). nih.gov Its efficacy, which was higher than that of another 5-HT3 antagonist, granisetron, is thought to be related to its impact on the parasite's calcineurin and calmodulin gene expression. nih.gov This opens a novel research hypothesis for its use as an anthelmintic agent.

Therapeutic AreaModel/TargetKey Research FindingsProposed Mechanism
Fibrotic Disease (Scleroderma)Mouse Model / Human Dermal FibroblastsAttenuated skin fibrosis and reduced collagen synthesis. ebi.ac.uknih.govα7nAChR-dependent mechanism. nih.gov
Liver InjuryMouse Model (Acetaminophen-induced)Attenuated hepatotoxicity. semanticscholar.orgSuppression of hepatic oxidative stress and JNK/ERK MAPK activation. semanticscholar.org
Parasitic Disease (Hydatid Disease)Echinococcus granulosus protoscoleces (in vitro)Exhibited potent protoscolicidal effects. nih.govModulation of calcineurin and calmodulin gene expression. nih.gov
Hemorrhagic CystitisRat Model (Cyclophosphamide-induced)Ameliorated cystitis. medchemexpress.comRestraining TLR-4/NF-κB and JAK1/STAT3 signalling pathways. medchemexpress.com

Future research will likely focus on conducting robust clinical trials to validate these preclinical and preliminary findings in human populations. The development of more selective α7nAChR agonists may also help to delineate the specific contributions of this receptor to this compound's diverse pharmacological effects. The continued application of advanced research methodologies will be crucial in fully exploring the therapeutic potential of this multi-functional compound.

Q & A

Q. What are the primary mechanisms of action of Tropisetron in cellular and animal models?

this compound is a 5-HT3 receptor antagonist but exhibits off-target effects, such as inhibiting T-cell activation via calcineurin pathway modulation. In vitro studies demonstrate its suppression of IL-2 synthesis and transcription factors (NFAT, AP-1, and NF-κB) in stimulated T cells . In vivo, it improves auditory processing deficits in DBA/2 mice by targeting α7 and α4β2 nicotinic receptors . Researchers should validate mechanisms using dose-response assays and receptor-binding studies to distinguish 5-HT3-dependent vs. independent effects.

Q. What experimental models are commonly used to study this compound’s anti-inflammatory and neurological effects?

  • In vitro : Human T-cell lines to assess IL-2 suppression and calcineurin activity via luciferase reporter assays .
  • In vivo : DBA/2 mice for auditory-evoked potential studies (e.g., P20-N40 inhibition) at doses like 1 mg/kg (intraperitoneal) . Standardize animal protocols with appropriate controls (e.g., vehicle-treated groups) and blinded randomization to reduce bias .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Detailed methodology : Report exact doses, administration routes (e.g., intraperitoneal vs. intravenous), and vehicle solutions.
  • Replication : Perform triplicate experiments in vitro and use cohort sizes ≥10 in animal studies to ensure statistical power .
  • Data transparency : Include raw data in supplementary materials, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .

Advanced Research Questions

Q. How do conflicting findings about this compound’s dual mechanisms (5-HT3 antagonism vs. calcineurin inhibition) impact experimental design?

Contradictions arise when off-target effects (e.g., calcineurin inhibition) overshadow 5-HT3-specific outcomes. To address this:

  • Use receptor-specific knockout models (e.g., 5-HT3 receptor-deficient mice) to isolate pathways.
  • Combine pharmacological inhibitors (e.g., cyclosporine for calcineurin) with this compound to assess additive/synergistic effects .
  • Apply transcriptomic profiling to identify downstream targets affected by each mechanism .

Q. What statistical methods are recommended to analyze dose-dependent variability in this compound studies?

  • Dose-response curves : Fit data using nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values.
  • ANOVA with post-hoc tests : Compare multiple doses (e.g., 25, 50, 100 ng in lordosis behavior studies) while controlling for Type I errors .
  • Meta-analysis : Aggregate data from disparate studies to identify trends, ensuring homogeneity in experimental conditions (e.g., species, administration routes) .

Q. How can researchers reconcile discrepancies between in vitro and in vivo findings for this compound?

  • Pharmacokinetic profiling : Measure this compound’s bioavailability, half-life, and tissue distribution in animal models.
  • Cross-validate results : Use ex vivo assays (e.g., isolated T-cells from treated animals) to bridge in vitro and in vivo data .
  • Address confounding factors : Consider stress-induced variability in animal models, as seen in restraint studies affecting lordosis behavior .

Q. What ethical considerations are critical when transitioning this compound research from animals to human trials?

  • IRB approval : Submit detailed protocols for risk assessment, informed consent, and data confidentiality .
  • Preclinical rigor : Ensure animal studies adhere to ARRIVE guidelines for translational relevance.
  • Phase I safety trials : Start with subtherapeutic doses to monitor off-target effects (e.g., calcineurin-related immunosuppression) .

Methodological Guidance

Q. Designing a robust this compound study: What key factors are often overlooked?

  • Negative controls : Include vehicle-only groups and untreated cohorts to account for baseline variability.
  • Blinding : Mask experimenters to treatment groups during data collection/analysis to reduce bias .
  • Power analysis : Calculate sample sizes using tools like G*Power to ensure adequate statistical sensitivity .

Q. How should researchers handle contradictory data on this compound’s receptor specificity?

  • Competitive binding assays : Compare this compound’s affinity for 5-HT3 vs. nicotinic receptors using radioligand displacement.
  • CRISPR-Cas9 editing : Knock out candidate receptors in cell lines to confirm target specificity .
  • Collaborative replication : Partner with independent labs to verify findings, as recommended in Transforming Conservation .

Q. What are best practices for publishing this compound research with complex datasets?

  • Structured supplementary materials : Provide raw data, code, and detailed protocols in standardized formats (e.g., .csv, .ipynb) .
  • Visual clarity : Use APA-style figures with error bars and significance annotations (e.g., asterisks for p-values) .
  • Reproducibility checklist : Follow journal-specific guidelines (e.g., STAR Methods) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Azaniumyl-4-methylsulfanylbutanoate
2-Azaniumyl-4-methylsulfanylbutanoate
Tropisetron
2-Azaniumyl-4-methylsulfanylbutanoate
2-Azaniumyl-4-methylsulfanylbutanoate
Tropisetron

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.